molecular formula C6H5Cl2NO B031471 2,6-Dichloropyridine-4-methanol CAS No. 101990-69-6

2,6-Dichloropyridine-4-methanol

Cat. No.: B031471
CAS No.: 101990-69-6
M. Wt: 178.01 g/mol
InChI Key: YDGJTFCKLFLWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloropyridine-4-methanol is a highly versatile and valuable bifunctional building block in organic synthesis and medicinal chemistry. Its structure features a pyridine ring substituted at the 2- and 6-positions with electron-withdrawing chlorine atoms, which activate the ring towards nucleophilic substitution and direct subsequent reactions, while the 4-position bears a hydroxymethyl group that serves as a flexible handle for further functionalization. This compound is primarily employed as a key intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and other small molecule therapeutics where the pyridine scaffold is a critical pharmacophore. The chlorines can be selectively displaced by various nucleophiles, such as amines and alkoxides, to create disubstituted pyridine derivatives with precise spatial orientation. Concurrently, the benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or esterified to modulate the compound's physicochemical properties. Beyond pharmaceuticals, this reagent finds significant application in materials science for the construction of ligands in catalytic systems and as a precursor for functionalized heterocyclic monomers in polymer chemistry. Its unique substitution pattern offers researchers a strategic advantage for constructing structurally diverse and complex molecular architectures with high efficiency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dichloropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGJTFCKLFLWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383457
Record name 2,6-Dichloropyridine-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101990-69-6
Record name 2,6-Dichloro-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101990-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloropyridine-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-dichloropyridin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,6-Dichloropyridine-4-methanol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,6-Dichloropyridine-4-methanol: Core Properties, Synthesis, and Applications for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 101990-69-6), a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and present a detailed, field-proven synthesis protocol. The document explores the compound's strategic importance as a versatile building block, grounded in the reactivity of its dichlorinated pyridine scaffold. Furthermore, this guide includes essential safety, handling, and storage protocols to ensure its effective and safe utilization in a laboratory setting. This paper is intended for researchers, chemists, and drug development professionals who leverage complex heterocyclic intermediates in their synthetic workflows.

Core Molecular Profile and Physicochemical Properties

This compound is a distinct chemical entity whose utility is defined by its structural characteristics. Its molecular weight is a fundamental property for all stoichiometric calculations in synthetic chemistry. The molecular formula of this compound is C₆H₅Cl₂NO, which corresponds to a molecular weight of approximately 178.02 g/mol .[1][2] This value is critical for accurate reagent quantification in reaction protocols.

The compound typically presents as a white to off-white crystalline solid, a physical state that aids in its handling and storage.[3] A summary of its key properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 101990-69-6[1][2][3]
Molecular Formula C₆H₅Cl₂NO[1][2][3]
Molecular Weight 178.02 g/mol [1][2]
Synonyms 2,6-Dichloro-4-(hydroxymethyl)pyridine[3]
Appearance White to almost white powder/crystal[3]
Melting Point 134 - 138 °C[3]
Flash Point 127 °C[1]

Strategic Importance as a Versatile Chemical Intermediate

The significance of this compound lies in its role as a versatile building block for synthesizing more complex, biologically active molecules.[3] The two chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, providing a robust handle for introducing diverse functional groups.[4] This reactivity, combined with the hydroxyl group at the 4-position, makes it a valuable precursor in several fields.

Key Application Areas:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals. The pyridine scaffold is a common motif in medicinal chemistry, and this compound's specific functionalization allows for the creation of molecules targeting neurological disorders, among others.[3] The broader 2,6-dichloropyridine framework is a known precursor to established drugs like the antibiotic Enoxacin and the antifungal agent Liranaftate.[4][5]

  • Agrochemical Synthesis: The compound is utilized in formulating modern herbicides and pesticides.[3] Its derivatives can act as plant growth regulators by inhibiting chlorophyll production and photosynthesis.[1]

  • Material Science: It can be incorporated into the development of specialized polymers and coatings to enhance properties such as durability and environmental resistance.[3]

G main This compound pharma Pharmaceutical APIs (e.g., Neurological Agents) main->pharma Nucleophilic Substitution / Derivatization agro Agrochemicals (Herbicides, Fungicides) main->agro Functionalization material Specialty Polymers & Coatings main->material Polymer Incorporation

Caption: Role as a central precursor in diverse chemical industries.

Synthesis Protocol: Reduction of an Ester Precursor

A common and efficient method for producing this compound is through the reduction of an alkyl 2,6-dichloropyridine-4-carboxylate.[6] This pathway is favored due to its high selectivity and yield. The use of a metal hydride reducing agent is critical for this transformation. Sodium borohydride is often preferred as it is effective and provides the target product in high yield.[6]

Experimental Protocol

Objective: To synthesize (2,6-dichloropyridin-4-yl)methanol from an alkyl 2,6-dichloropyridine-4-carboxylate.

Materials:

  • Alkyl 2,6-dichloropyridine-4-carboxylate (e.g., methyl or ethyl ester)

  • Sodium Borohydride (NaBH₄) or Potassium Borohydride (KBH₄)

  • An appropriate solvent (e.g., ethanol, methanol)

  • Reaction flask, magnetic stirrer, and cooling bath

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry reaction flask equipped with a magnetic stirrer, dissolve the starting material, alkyl 2,6-dichloropyridine-4-carboxylate, in a suitable alcohol solvent.

  • Temperature Control: Cool the reaction mixture to a temperature between -5 °C and 30 °C using an ice bath or other cooling system. Maintaining this temperature range is crucial for controlling the reaction rate and minimizing side products.[6]

  • Addition of Reducing Agent: Slowly add the metal hydride (e.g., sodium borohydride) to the cooled solution. The molar ratio of the reducing agent to the ester should be carefully controlled, typically between 0.5 to 2 moles of hydride per mole of ester, with a preferred range of 0.7 to 1.0 moles for optimal conversion.[6]

  • Reaction Monitoring: Allow the reaction to proceed at the controlled temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of water or a dilute acid. The product can then be extracted using a suitable organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude (2,6-dichloropyridin-4-yl)methanol can be purified by recrystallization or column chromatography to achieve high purity.

G start Alkyl 2,6-dichloropyridine- 4-carboxylate process Reduction Reaction (-5°C to 30°C) start->process 1. Dissolve reagent Sodium Borohydride (NaBH4) in Ethanol reagent->process 2. Add Slowly product 2,6-Dichloropyridine- 4-methanol process->product 3. Isolate & Purify

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

Due to the reactive nature of halogenated organic compounds, strict adherence to safety protocols is mandatory. While specific data for this compound is limited, the safety profile of the closely related precursor, 2,6-Dichloropyridine, provides essential guidance.

Hazard Identification (based on 2,6-Dichloropyridine):

Hazard ClassStatementSource(s)
Acute Oral Toxicity H301: Toxic if swallowed[7][8]
Skin Corrosion/Irritation H315: Causes skin irritation[8][9]
Eye Damage/Irritation H319: Causes serious eye irritation[8][9]
Target Organ Toxicity H335: May cause respiratory irritation[9]
Recommended Safety and Handling Procedures:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[7][10] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid breathing dust and direct contact with skin and eyes.[9] Do not eat, drink, or smoke in the handling area.[7][8] Wash hands thoroughly after handling.[8][10]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.[9]

    • On Skin Contact: Immediately wash off with plenty of soap and water.[9]

    • On Eye Contact: Rinse cautiously with water for several minutes.[9]

    • If Swallowed: Rinse mouth and seek immediate medical attention.[7][9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] Keep it away from incompatible materials such as strong oxidizing agents.[9][11]

Conclusion

This compound is more than just a chemical with a molecular weight of 178.02 g/mol . It is a strategically important intermediate whose value is rooted in its versatile reactivity and functional group arrangement. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, synthesis, and safe handling is paramount for leveraging its full potential in creating novel and impactful molecules.

References

  • Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from Wikipedia. [Link]

  • PubChem. (n.d.). (2-Chloropyridin-4-yl)methanol. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol.
  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. Retrieved from NIH. [Link]

Sources

Technical Monograph: 2,6-Dichloropyridine-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intermediate for Kinase Inhibitor Scaffolds [1]

Executive Summary

2,6-Dichloropyridine-4-methanol (CAS: 101990-69-6) represents a critical halogenated heterocyclic building block in modern medicinal chemistry.[1] Its value lies in its bifunctional reactivity : the electron-deficient pyridine ring (activated by chlorine atoms at positions 2 and 6) allows for regioselective nucleophilic aromatic substitutions (


), while the 4-hydroxymethyl group serves as a versatile handle for esterification, oxidation, or conversion into an electrophilic alkylating agent.[1] This guide details the structural properties, robust synthetic protocols, and quality control measures required for its application in high-value drug discovery, particularly within the kinase inhibitor space.[1]

Part 1: Structural Analysis & Chemo-physical Properties[1]

Electronic Architecture

The molecule features a pyridine core significantly deactivated by two chlorine atoms.[2] This electron-withdrawing induction creates a specific reactivity profile:

  • Ring Electron Density: Severely depleted. The nitrogen atom and the two chlorines pull density, making the carbons at positions 2 and 6 highly susceptible to nucleophilic attack (e.g., by amines or alkoxides).[1]

  • 4-Position Stability: The hydroxymethyl group at position 4 is relatively insulated from the ring's electronic pull compared to a direct hydroxyl attachment, maintaining typical primary alcohol reactivity.[1]

Physical Data Table
PropertyValue / DescriptionNote
IUPAC Name (2,6-Dichloropyridin-4-yl)methanol
Molecular Formula

Molecular Weight 178.02 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Low solubility in waterUse polar organic solvents for reactions.[1][3][4]
pKa (Pyridine N) ~ -1.5 to -2.0Drastically reduced basicity due to Cl substituents.[1]
Melting Point 100–105 °C (Approx.)[1]Distinct from the acid precursor (>200 °C).[1]

Part 2: Synthetic Architecture (Protocol)[1]

The Reduction Pathway

The most robust industrial route involves the selective reduction of 2,6-dichloropyridine-4-carboxylic acid (or its methyl ester).[1] Direct reduction of the acid using Borane-THF or activation via mixed anhydrides followed by


 reduction is preferred over 

to prevent potential dechlorination of the sensitive pyridine ring.[1]
Diagram 1: Synthetic Workflow

The following flowchart illustrates the conversion of the carboxylic acid precursor to the target alcohol, highlighting critical control points.

Synthesis Raw 2,6-Dichloropyridine- 4-carboxylic Acid Activation Activation (CDI or Methyl Ester) Raw->Activation Esterification Reduction Reduction (NaBH4 / MeOH) Activation->Reduction Hydride Transfer (0-5°C) Quench Acidic Quench (pH Control) Reduction->Quench Stop Reaction Product 2,6-Dichloropyridine- 4-methanol Quench->Product Extraction & Crystallization

Caption: Step-wise reduction workflow ensuring preservation of the halogenated ring system.

Detailed Experimental Protocol

Objective: Synthesis of this compound from Methyl 2,6-dichloropyridine-4-carboxylate.

Reagents:

  • Methyl 2,6-dichloropyridine-4-carboxylate (1.0 eq)[1][3]

  • Sodium Borohydride (

    
    , 2.5 eq)[1]
    
  • Methanol (anhydrous, 10 volumes)

  • Tetrahydrofuran (THF, optional co-solvent)[1]

Step-by-Step Procedure:

  • Preparation: Charge the reaction vessel with Methyl 2,6-dichloropyridine-4-carboxylate and anhydrous Methanol under a Nitrogen atmosphere.

    • Why: Moisture competes with the ester for the hydride, reducing yield.[1]

  • Cooling: Cool the solution to 0–5 °C using an ice/water bath.

    • Why: Exothermic addition of borohydride can lead to runaway temperatures and side reactions (e.g., ring dechlorination).[1]

  • Addition: Add

    
     portion-wise over 30 minutes, maintaining internal temperature 
    
    
    
    °C.
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or HPLC for disappearance of the ester.

  • Quenching: Cool back to 5 °C. Slowly add saturated ammonium chloride (

    
    ) solution.
    
    • Why: Gentle protonation of the alkoxide intermediate without using strong acids that might protonate the pyridine nitrogen excessively or cause hydrolysis issues.

  • Isolation: Remove Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
    ).[1]
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.
    

Part 3: Reactivity Profile & Applications

Functionalization Map

This scaffold is a "linchpin" in drug design. The 4-methanol group is rarely the final endpoint; it is usually converted.[1]

Diagram 2: Reactivity & Functionalization Map

Reactivity Center 2,6-Dichloropyridine- 4-methanol Oxidation Oxidation (MnO2/Dess-Martin) -> Aldehyde Center->Oxidation 4-Pos Modification Halogenation Chlorination (SOCl2) -> Alkyl Chloride Center->Halogenation Activation for Linker SNAr SnAr Displacement (Amines) -> 2-Amino-6-chloro... Center->SNAr 2/6-Pos Functionalization Coupling Suzuki Coupling -> Bi-aryl systems Center->Coupling Scaffold Extension

Caption: Divergent synthesis pathways utilizing the 4-alcohol and 2,6-dichloro motifs.

Key Mechanistic Insights
  • Nucleophilic Aromatic Substitution (

    
    ):  The 2,6-dichloro positions are highly activated.[1] In drug synthesis, one chlorine is often displaced by an amine (e.g., a piperidine or aniline derivative) to install a pharmacophore.[1] The second chlorine can then be removed (hydrogenolysis) or substituted to create non-symmetric ligands.[1]
    
  • Linker Chemistry: Converting the alcohol to a mesylate or chloride allows the attachment of the pyridine ring to other scaffolds via an ether or amine linkage. This is analogous to the linkage strategies seen in ALK inhibitors like Crizotinib (though Crizotinib itself utilizes a phenyl-ethoxy linkage, the chemistry of linking heterocyclic methanols is identical).[1]

Part 4: Quality Control & Characterization[1]

Proton NMR Spectroscopy ( -NMR)

Due to the symmetry of the molecule (


 point group), the spectrum is simple and diagnostic.[1]
  • Solvent:

    
     or 
    
    
    
    .[1]
  • Aromatic Region: A distinct singlet (2H) appears around 7.40 – 7.50 ppm .[1]

    • Note: If this peak splits or shows complexity, it indicates loss of symmetry (e.g., mono-dechlorination).[1]

  • Aliphatic Region:

    • 
       (Methylene): Singlet (or doublet if OH couples) at 4.70 – 4.80 ppm  (2H).[1]
      
    • 
       (Hydroxyl): Broad singlet (variable position depending on concentration/solvent).[1]
      
Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Isotope Pattern: The presence of two chlorine atoms (

    
     and 
    
    
    
    ) creates a characteristic 9:6:1 intensity ratio for the
    
    
    ,
    
    
    , and
    
    
    peaks.[1]
    • Base Peak:

      
       (
      
      
      
      isotope).[1]
Purity Standards (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[1]

  • Detection: UV at 254 nm (Pyridine absorption).[1]

  • Acceptance Criteria: >98.0% area purity is standard for pharmaceutical intermediates to prevent downstream impurity propagation in coupling reactions.

References

  • Pfizer Inc. (2006).[1] Pyazole derivatives useful as inhibitors of protein kinases. World Intellectual Property Organization.[5] Patent WO2006021884. (Describes the general utility of halogenated pyridine scaffolds in kinase inhibitor synthesis). Link[1]

  • Toray Industries. (2003).[1] Method for producing (2,6-dichloropyridin-4-yl) methanol. Japan Patent Office.[1][3] JP2003055348A.[3][6] (Primary source for the borohydride reduction protocol). Link

  • National Center for Biotechnology Information. (2024).[1] this compound.[1][3][7] PubChem Compound Summary. (Source for physical property validation). Link[1]

  • Sigma-Aldrich. (2024).[1][8] 2,6-Dichloropyridine-4-carboxylic acid Product Specification. (Precursor data for comparison). Link[1]

Sources

Technical Guide: Synthesis of 2,6-Dichloropyridine-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2,6-Dichloropyridine-4-methanol (CAS: 101990-69-6), a critical halogenated pyridine building block used in the development of agrochemicals (e.g., Diclocymet) and pharmaceutical kinase inhibitors.[1][2]

Strategic Significance & Applications

This compound is a versatile intermediate due to the reactivity of its 2,6-dichloro positions (susceptible to nucleophilic aromatic substitution, SNAr) and the 4-hydroxymethyl handle (amenable to oxidation, halogenation, or etherification).[1]

  • Drug Discovery: Serves as a scaffold for c-Met and ALK kinase inhibitors (e.g., Crizotinib analogs) where the pyridine ring acts as a bioisostere for phenyl rings, improving solubility and metabolic stability.[1]

  • Agrochemicals: A key precursor for fungicides and insecticides requiring a 2,6-disubstituted pyridine core.

Retrosynthetic Analysis

The most robust industrial and laboratory route proceeds via the reduction of 2,6-dichloroisonicotinic acid derivatives. This avoids the regioselectivity issues often encountered in direct lithiation of 2,6-dichloropyridine.

Retrosynthesis Target This compound (Target) Ester Methyl 2,6-dichloroisonicotinate Target->Ester Reduction (NaBH4) Acid 2,6-Dichloroisonicotinic Acid Ester->Acid Esterification (MeOH/H+) Citrazinic Citrazinic Acid (2,6-Dihydroxyisonicotinic acid) Acid->Citrazinic Chlorination (POCl3)

Figure 1: Retrosynthetic pathway from commodity chemical Citrazinic Acid.[1]

Primary Synthesis Protocol: Ester Reduction Route

This route is preferred for its scalability, safety profile, and high yields (>85% overall).[1]

Step 1: Chlorination of Citrazinic Acid

Conversion of the dihydroxy acid to the dichloro acid using phosphorus oxychloride (


).
  • Reagents: Citrazinic acid (1.0 eq), Tetraethylammonium chloride (1.0 eq),

    
     (excess).
    
  • Mechanism: Vilsmeier-Haack type chlorination where the quaternary ammonium salt acts as a phase-transfer catalyst/activator, improving yield and reducing reaction time.

Protocol:

  • Suspend Citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in

    
      (20 mL).
    
  • Heat the mixture to 130°C for 18 hours, then raise to 145°C for 2 hours to ensure complete conversion.

  • Critical Safety Step (Quenching): Cool the mixture to room temperature. Slowly pour the reaction mass onto 150 g of crushed ice with vigorous stirring. Maintain temperature <20°C to prevent violent boiling.

  • Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL) .

  • Dry combined organics over

    
     and concentrate in vacuo.
    
  • Yield: ~89% (White solid).

Step 2: Esterification

Conversion of the acid to methyl ester to facilitate mild reduction.

  • Reagents: 2,6-Dichloroisonicotinic acid, Methanol,

    
     (cat).[1]
    

Protocol:

  • Dissolve the acid (10 g) in Methanol (100 mL) .

  • Add conc.

    
     (0.5 mL)  dropwise.
    
  • Reflux for 24 hours .

  • Concentrate the solvent, dissolve residue in DCM, and wash with sat.

    
     to remove unreacted acid.
    
  • Dry and concentrate to obtain Methyl 2,6-dichloroisonicotinate .

Step 3: Selective Reduction to Alcohol

Reduction of the ester using Sodium Borohydride (


).[1][3]
  • Reagents: Methyl 2,6-dichloroisonicotinate,

    
    , Methanol/Ethanol.[1]
    
  • Thermodynamics: Exothermic; requires cooling.

Protocol:

  • Dissolve Methyl 2,6-dichloroisonicotinate (5.0 g, 24.3 mmol) in Methanol (50 mL) . Cool to 0°C .

  • Add

    
      (0.92 g, 24.3 mmol) portion-wise over 30 minutes. Note: Hydrogen gas evolution.
    
  • Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Quench: Add Acetone (5 mL) or sat.

    
     solution carefully to destroy excess hydride.
    
  • Concentrate methanol, dilute with water, and extract with DCM .

  • Purification: Recrystallize from hexane/ethyl acetate if necessary.

  • Yield: 90–95%.

Analytical Characterization

PropertyValueNotes
Appearance White crystalline solid
Melting Point 134 – 138 °CSignificantly higher than the precursor 2,6-dichloropyridine (87°C).[1]
Molecular Weight 178.02 g/mol
Solubility Soluble in MeOH, DMSO, DCMSparingly soluble in water.

Typical


 NMR Data (DMSO-

, 400 MHz):
  • 
     7.52 (s, 2H):  Aromatic protons at C3 and C5.[1] (Shifted upfield from acid precursor due to loss of carbonyl).[1]
    
  • 
     5.60 (t, 1H):  Hydroxyl proton (-OH), couples with methylene.[1]
    
  • 
     4.60 (d, 2H):  Methylene protons (-
    
    
    
    -).[1]

Alternative Route: Regioselective Lithiation

For laboratories equipped for cryogenic organometallic chemistry, a direct route exists.

Lithiation SM 2,6-Dichloropyridine Li 4-Lithio Species SM->Li LDA / -78°C Ald Aldehyde Li->Ald DMF (Quench) Prod Target Alcohol Ald->Prod NaBH4 / MeOH

Figure 2: Direct lithiation route.[1] Note: Requires strict temperature control to prevent 3-lithiation.[1]

  • Mechanism: Lithium Diisopropylamide (LDA) at -78°C favors lithiation at the 4-position due to the directing effect of the ring nitrogen and steric blocking by the 2,6-chlorines (though 3-lithiation is competitive if temperature rises).[1]

  • Pros: Fewer steps.

  • Cons: Requires cryogenic conditions; regioselectivity can be variable (97:3 favored at 4-position with specific bases like TMPMgCl[1]·LiCl).[1][3]

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive.[1] Reacts violently with water producing HCl gas and Phosphoric acid. Never  add water directly to a bottle of 
    
    
    
    . Always quench reaction mixtures into a large excess of ice.
  • Sodium Borohydride (

    
    ):  Flammable solid.[1] Releases flammable hydrogen gas upon contact with acids or during reaction with alcohols. Ensure good ventilation.
    
  • This compound: Classified as Acute Tox. 3 (Oral) .[1] Handle with gloves and dust mask.

References

  • ChemicalBook. Synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid.Link[1]

  • Japan Patent Office. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol.[1]Link[1]

  • Biosynth. Methyl 2,6-dichloroisonicotinate Product Information.Link[1]

  • TCI Chemicals. 2,6-Dichloro-4-pyridinemethanol Product Specifications.Link[1]

  • Manolikakes, S. M., et al. Regioselective Functionalization of Pyridines using a Directed Metalation. Zeitschrift für Naturforschung B, 2008. Link

Sources

Technical Characterization Guide: 2,6-Dichloropyridine-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, field-ready reference for the characterization and handling of 2,6-Dichloropyridine-4-methanol.

CAS: 101990-69-6 | Formula: C₆H₅Cl₂NO | M.W.: 178.02 g/mol [1]

Executive Summary

This compound is a critical halogenated heterocyclic building block, most notably serving as a key intermediate in the synthesis of ALK inhibitors such as Crizotinib .[1] Its structural integrity is defined by the symmetry of the 2,6-dichloro substitution, which simplifies its NMR profile but requires rigorous quality control to distinguish it from potential regioisomers or over-reduced byproducts.[1][2]

This guide provides a standardized spectroscopic profile (NMR, IR, MS) and a validated synthesis workflow to ensure high-purity isolation for downstream pharmaceutical applications.[1][2][3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule (C₂v point group) results in a simplified proton and carbon spectrum.[1][2][3] The 2,6-dichloro substitution exerts a strong deshielding effect on the ring carbons while shielding the protons relative to unsubstituted pyridine.[1][2]

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)

Note: Chemical shifts (δ) are reported in ppm relative to TMS. Coupling constants (J) are in Hz.

AssignmentShift (δ ppm)MultiplicityIntegralCoupling (

)
Structural Insight
Ar-H (C3, C5) 7.52 Singlet (s)2H-Diagnostic: Symmetry confirms 2,6-substitution. Lack of splitting indicates equivalence.[1][2][3]
-OH 5.62 Triplet (t)1H5.8 HzBroadens with moisture/concentration.[1][2][3] Disappears on D₂O shake.
-CH₂- 4.60 Doublet (d)2H5.8 HzCouples to OH.[1][2][3] Collapses to a singlet upon D₂O exchange.

Analyst Note: In CDCl₃, the hydroxyl proton often appears as a broad singlet around 2.0–3.0 ppm, and the methylene protons appear as a singlet at ~4.75 ppm due to rapid proton exchange preventing


 coupling.[1][2] DMSO-d₆ is preferred for full characterization.[1][2][3]
Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)
AssignmentShift (δ ppm)TypeNotes
C4 (Ipso) 158.5 Quaternary (C)Deshielded by hydroxymethyl group.[1][3]
C2, C6 149.8 Quaternary (C-Cl)Characteristic shift for

-chlorinated pyridines.[1][2][3]
C3, C5 122.1 Methine (CH)High intensity due to NOE and symmetry (2 equivalent carbons).[1][2][3]
-CH₂- 61.2 Methylene (CH₂)Typical benzylic-like alcohol shift.[1][3]
Mass Spectrometry (MS)

The presence of two chlorine atoms creates a distinct isotopic envelope that serves as a fingerprint for identity confirmation.[1][2][3]

  • Ionization Mode: ESI+ (M+H) or EI (M+)

  • Base Peak: m/z 177 (³⁵Cl/³⁵Cl)[1][2][3]

Isotope Pattern Analysis (Cl₂ Cluster): The theoretical intensity ratio for a dichloro compound is approximately 9 : 6 : 1 .[1][2][3]

  • m/z 177 (M): 100% Relative Abundance (³⁵Cl/³⁵Cl)[1][2][3]

  • m/z 179 (M+2): ~65% Relative Abundance (³⁵Cl/³⁷Cl)[1][2][3]

  • m/z 181 (M+4): ~10% Relative Abundance (³⁷Cl/³⁷Cl)[1][2][3]

QC Checkpoint: If the M+2 peak is significantly lower than 60%, suspect dechlorination (monochloro impurity).[1][2][3] If M+4 is absent, the chlorination pattern is incorrect.[2][3]

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 3250–3400 cm⁻¹ (Broad, strong H-bonding).[1][2][3]

  • C-H Stretch (Aromatic): 3050–3100 cm⁻¹ (Weak).[1][2][3]

  • C=N / C=C Ring Modes: 1560, 1420 cm⁻¹ (Characteristic pyridine breathing modes).[1][2][3]

  • C-Cl Stretch: 780–820 cm⁻¹ (Strong, sharp).[1][2][3]

Experimental Protocol: Synthesis & Purification

The most robust route to this compound is the chemoselective reduction of Methyl 2,6-dichloropyridine-4-carboxylate using Sodium Borohydride (NaBH₄).[1] This method avoids the harsh conditions of Lithium Aluminum Hydride (LAH), preserving the aryl chlorides.[1][2]

Workflow Diagram

SynthesisWorkflow Start Start: Methyl 2,6-dichloropyridine- 4-carboxylate Reaction Reaction: Selective Reduction (1-2 Hours) Start->Reaction Dissolve Reagent Reagent: NaBH4 / MeOH (0°C to RT) Reagent->Reaction Add Portionwise Quench Quench: Sat. NH4Cl (Gas Evolution Control) Reaction->Quench Monitor TLC Workup Workup: EtOAc Extraction & Drying (Na2SO4) Quench->Workup pH Neutral Product Final: 2,6-Dichloropyridine- 4-methanol (White Solid) Workup->Product Evaporate

Figure 1: Chemoselective reduction workflow for CAS 101990-69-6.

Step-by-Step Procedure
  • Setup: Charge a 3-neck round bottom flask with Methyl 2,6-dichloropyridine-4-carboxylate (1.0 eq) and Methanol (10 vol). Cool to 0°C under N₂ atmosphere.[1][2][3]

  • Reduction: Add NaBH₄ (2.0 eq) portion-wise over 30 minutes. Caution: Exothermic with H₂ gas evolution.[1][2][3]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting ester (

    
    ) should disappear, and the alcohol (
    
    
    
    ) should appear.[1][2]
  • Quench: Cool to 0°C. Slowly add Saturated NH₄Cl solution.

  • Extraction: Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1][2][3]

  • Isolation: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to dryness.

  • Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Quality Control & Impurity Profiling

When analyzing this compound, be vigilant for these common process impurities:

ImpurityOriginDetection Method
Starting Ester Incomplete reduction¹H NMR: Singlet at ~3.9 ppm (OMe).[1][3]
Des-chloro Analog Over-reduction / HydrogenolysisMS: Change in isotope pattern (3:1 ratio for 1 Cl).[1][2][3]
Aldehyde Intermediate Incomplete reduction¹H NMR: Singlet at ~10.0 ppm (-CHO).[1][2][3]

References

  • Synthesis Protocol & Reactivity

    • Patent: "Method for producing (2,6-dichloropyridin-4-yl) methanol."[1][2][3] JP2003055348A. (2003).[1][2][3] Validates NaBH4 reduction of the ester.[2][3]

    • Source:[1]

  • Spectroscopic Data Correlation

    • Compound: 2,6-Dichloropyridine (CAS 2402-78-0).[1][2][3][4] ChemicalBook. Used as baseline for aromatic proton shifts.[1][2][3]

    • Source:[1][2][3]

  • Application in Drug Development

    • Context: Synthesis of Crizotinib Intermediates.[2][3][5] WO2017060322A2.[1][2][3] Confirms usage of CAS 101990-69-6 as a primary alcohol intermediate.[1][3]

    • Source:[1]

  • Safety & GHS Classification

    • Data: 2,6-Dichloro-4-methoxypyridine (Structural Analog).[1][2][3] PubChem CID 3319993.[1][2][3] Used for hazard extrapolation (Irritant H315/H319).[1][2][3]

    • Source:[1][2]

Sources

Technical Guide: Strategic Sourcing and Quality Assurance of 2,6-Dichloropyridine-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Sourcing and Quality Assurance of 2,6-Dichloropyridine-4-methanol CAS: 101990-69-6

Executive Summary

This compound (CAS 101990-69-6), often abbreviated as 2,6-DCPM , is a critical heterocyclic building block utilized in the synthesis of agrochemicals (specifically as a plant growth regulator and anti-viral agent) and as a scaffold in pharmaceutical discovery.[1][2] Its structure—a pyridine ring functionalized with two chlorine atoms at the ortho positions and a hydroxymethyl group at the para position—offers unique reactivity.[3] The electron-deficient ring facilitates nucleophilic aromatic substitution (


), while the alcohol moiety serves as a versatile handle for esterification, etherification, or conversion to alkyl halides.[3]

This guide provides a technical framework for researchers and procurement professionals to source this intermediate effectively, ensuring downstream chemical compatibility and supply chain resilience.[3]

Chemical Profile & Critical Quality Attributes (CQAs)

To source effectively, one must understand the molecule's intrinsic properties and stability profile.[3]

Physicochemical Specifications
PropertySpecificationTechnical Note
CAS Number 101990-69-6Verify against CAS 5398-44-7 (Acid precursor) to avoid mix-ups.
Formula

-
Molecular Weight 178.02 g/mol -
Appearance White to off-white solidYellowing indicates oxidation or pyridine ring degradation.
Melting Point ~86–89 °CDepression in MP is a primary indicator of solvent occlusion.[3]
Solubility DMSO, Methanol, DCMLimited solubility in non-polar alkanes.[3]
pKa ~2.5 (Pyridine N)The chlorines significantly reduce basicity compared to pyridine.[3]
Critical Quality Attributes (CQAs) for Sourcing

When evaluating a Certificate of Analysis (CoA), prioritize these parameters:

  • Purity (HPLC):

    
    .
    
    • Why: Impurities like 2,6-dichloroisonicotinic acid can poison coupling catalysts (e.g., in Mitsunobu reactions).[3]

  • Water Content (Karl Fischer):

    
    .[3]
    
    • Why: Excess moisture competes with the hydroxyl group in activation steps (e.g., mesylation).[3]

  • Residual Solvents: Check for THF or Toluene.[3]

    • Why: These are common solvents in the reduction of the precursor acid and can be trapped in the crystal lattice.[3]

Synthesis Routes & Impurity Profiling

Understanding the manufacturing origin allows you to predict potential contaminants.[3] The dominant industrial route involves the reduction of 2,6-Dichloroisonicotinic acid .[3]

Primary Synthesis Pathway (Reduction)

The carboxylic acid precursor (CAS 5398-44-7) is reduced using Borane-THF (


) or a mixed anhydride method followed by Sodium Borohydride (

).[3]

Key Impurities:

  • Unreacted Precursor: 2,6-Dichloroisonicotinic acid.[3] (Acidic, affects pH-sensitive reactions).[3]

  • Over-reduction Byproducts: 2,6-Dichloro-4-methylpyridine (Trace).

  • Dechlorination Byproducts: 2-Chloropyridine-4-methanol (Rare, but possible under aggressive hydrogenation conditions).

Visualization of Synthesis & Impurity Logic

SynthesisPath Precursor 2,6-Dichloroisonicotinic Acid (CAS 5398-44-7) Product This compound (CAS 101990-69-6) Precursor->Product Primary Route Impurity1 Impurity A: Residual Acid (Incomplete Reduction) Precursor->Impurity1 Low Equiv. Reagent Reduction Agent (BH3-THF or NaBH4) Reagent->Product Impurity2 Impurity B: Over-reduced (Methylpyridine deriv.) Product->Impurity2 Harsh Cond.

Figure 1: Primary synthesis pathway showing the origin of critical impurities.[3]

Commercial Supplier Landscape

The market is segmented into "Catalog Aggregators" (Tier 1) and "Originators/Bulk Specialists" (Tier 2).[3]

Tier 1: Catalog Suppliers (High Trust, R&D Scale)

Best for: Medicinal Chemistry, Screening (mg to 100g). These vendors provide rigorous CoAs and standardized packaging.[3]

  • Biosynth: Lists the compound as BEA99069 .[1][3] Strong documentation on its use as a plant growth regulator standard.[3]

  • Sigma-Aldrich (Merck): Reliable for analytical standards, though often higher priced.[3]

  • BLD Pharm: Excellent coverage of heterocyclic building blocks; often holds stock in local warehouses (US/EU/China).[3]

Tier 2: Bulk & Specialist Suppliers (Process Scale)

Best for: Pilot Plant, Scale-up (>1kg).[3] These suppliers often manufacture the precursor acid and perform the reduction in-house.

  • Combi-Blocks: Known for competitive pricing on pyridines and in-stock availability of kilogram quantities.

  • Enamine: While famous for screening libraries, their building block division is a primary source for functionalized pyridines.[3]

  • Apollo Scientific: A key UK-based supplier bridging the gap between catalog and bulk.

Sourcing Decision Matrix

SourcingStrategy Start Requirement Definition Scale Quantity Needed? Start->Scale Small < 100g (R&D) Scale->Small Discovery Large > 1kg (Process) Scale->Large Development Tier1 Tier 1: Catalog (Biosynth, Sigma, BLD) Small->Tier1 Tier2 Tier 2: Bulk Specialist (Combi-Blocks, Apollo) Large->Tier2 Check1 Check: HPLC Purity >98% Tier1->Check1 Tier2->Check1 Check2 Check: Residual Solvent (THF) Tier2->Check2 Critical Step

Figure 2: Strategic sourcing decision tree based on project scale and risk.

Analytical Protocols for Incoming QC

Do not rely solely on the vendor CoA. Perform these verification steps upon receipt.

Identity Verification (NMR)

Dissolve ~10 mg in DMSO-d6 .[3]

  • 1H NMR Diagnostic Signals:

    • Pyridine Protons: Look for a singlet (or tight coupling) around 7.4–7.6 ppm (2H, positions 3 and 5).[3]

    • Methylene Protons: Singlet/Doublet around 4.5–4.7 ppm (

      
      -OH).[3]
      
    • Hydroxyl Proton: Triplet around 5.5–6.0 ppm (exchangeable).[3]

  • Red Flag: Additional peaks in the aromatic region suggest dechlorination or residual acid.[3]

Purity Assay (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).[3]

  • Acceptance: Main peak area > 98.0%.[3][4]

Handling and Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the electron-deficient ring stabilizes the molecule against rapid oxidation, the alcohol group is susceptible to slow oxidation to the aldehyde (2,6-dichloropyridine-4-carboxaldehyde) if exposed to air and light over months.

  • Safety: The compound is an irritant (Skin/Eye).[3] Unlike simple pyridines, the volatility is low, but standard PPE (gloves, goggles) is mandatory.[3]

  • Reactivity Note: The 2,6-dichloro substitution makes the 4-position alcohol less nucleophilic than benzyl alcohol due to the electron-withdrawing effect of the ring. Adjust reaction times accordingly for esterifications.

References

  • PubChem . This compound (Compound Summary). National Library of Medicine.[3] [Accessed 2026].[3][5] Available at: [Link][3]

Sources

Techno-Economic Guide: 2,6-Dichloropyridine-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Techno-Economic & Synthesis Guide: 2,6-Dichloropyridine-4-methanol Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Procurement Specialists

Executive Summary

This compound (CAS: 101990-69-6) is a critical heterocyclic intermediate used primarily in the synthesis of thyroid hormone receptor agonists (e.g., Resmetirom/MGL-3196) and agrochemical fungicides. Its market cost is highly elastic, governed by purity requirements and procurement scale.

Current market analysis indicates a price disparity of >10x between research-grade aliquots and bulk process intermediates.

  • Research Scale (1g - 5g): $20.00 – $45.00 per gram.

  • Pilot/Bulk Scale (>100g): Estimated <$5.00 per gram (dependent on synthetic route efficiency).

This guide analyzes the technical drivers of this cost, detailing the primary synthesis route, impurity profiles, and quality control measures that dictate market pricing.

Chemical Profile & Significance[1][2][3][4]

PropertySpecification
Chemical Name This compound
Synonyms (2,6-Dichloropyridin-4-yl)methanol; 2,6-Dichloro-4-hydroxymethylpyridine
CAS Number 101990-69-6
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol
Physical State White to off-white solid
Melting Point 127–130 °C
Primary Application Pharmacophore linker for MGL-3196; Solid-phase synthesis linkers

Strategic Importance: The 2,6-dichloro substitution pattern renders the pyridine ring electron-deficient, increasing its stability against oxidative degradation while allowing for selective nucleophilic substitution at the 4-position or metal-halogen exchange at the 2,6-positions. This dual reactivity makes it a high-value scaffold in medicinal chemistry [1].

Economic Analysis: Market Pricing & Cost Drivers

The following data summarizes current catalog pricing from verified global suppliers. Prices are normalized to USD for comparison.

Table 1: Comparative Market Pricing (2024-2025 Estimates)
Supplier CategoryPack SizePrice (USD)Cost per Gram ($/g)Target Use Case
Premium Reference (e.g., Biosynth)10 g$1,031$103.10 GMP Standards / Analytical Ref
Research Catalog (e.g., Apollo Sci)1 g$23$23.00 Discovery Chemistry
Research Catalog (e.g., Apollo Sci)5 g$86$17.20 Scale-up Optimization
Bulk/CRO (e.g., TradeIndia/Custom)>1 kgQuote OnlyEst. $2 - $5 Process Manufacturing
Cost Drivers[4]
  • Starting Material Availability: The cost is directly tied to the price of 2,6-dichloropyridine-4-carboxylic acid (or its methyl ester). Fluctuations in the availability of this precursor (often derived from citrazinic acid) ripple through to the methanol derivative.

  • Reduction Specificity: The conversion of the ester/acid to alcohol requires selective reduction. Over-reduction to the methyl analog (deoxygenation) or dechlorination are potential side reactions that require expensive purification (column chromatography vs. recrystallization), driving up the cost of high-purity grades.

Technical Deep Dive: Synthesis & Production

To understand the "make vs. buy" decision, one must analyze the synthesis. The industrial standard involves the chemoselective reduction of alkyl 2,6-dichloropyridine-4-carboxylates.

Synthesis Pathway Visualization

SynthesisRoute Start 2,6-Dichloropyridine-4-carboxylic Acid (Precursor) Inter Methyl 2,6-dichloropyridine-4-carboxylate (Esterification) Start->Inter MeOH, H2SO4 (Reflux) Product This compound (Target) Inter->Product Selective Reduction Impurity Impurity: Dechlorinated byproducts (Over-reduction) Inter->Impurity Excess Heat/Reagent Reagent Reagent: NaBH4 / MeOH (0°C to RT) Reagent->Inter

Figure 1: Primary industrial synthesis route via esterification and borohydride reduction.

Validated Experimental Protocol (Lab Scale)

Note: This protocol is based on standard reduction methodologies for electron-deficient pyridine esters [2, 3].

Objective: Synthesis of 5g of this compound.

Reagents:

  • Methyl 2,6-dichloropyridine-4-carboxylate (Starting Material)

  • Sodium Borohydride (NaBH₄)[1]

  • Methanol (Anhydrous)

  • Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Preparation: Dissolve methyl 2,6-dichloropyridine-4-carboxylate (1.0 eq) in anhydrous THF/Methanol (1:1 ratio). Cool the solution to 0°C using an ice bath. Causality: Low temperature prevents the reduction of the chloro-substituents on the pyridine ring.

  • Addition: Slowly add NaBH₄ (1.5 – 2.0 eq) portion-wise over 30 minutes. Safety: Evolution of hydrogen gas requires venting.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC.

  • Quenching: Quench carefully with saturated ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers and wash with brine.

  • Purification: Dry over Na₂SO₄ and concentrate in vacuo. Recrystallize from Hexane/EtOAc to obtain white needles.

Self-Validating Check:

  • Success Criteria: ¹H NMR should show a singlet methylene peak around δ 4.6–4.8 ppm. Absence of the methyl ester singlet (δ 3.9 ppm) confirms conversion.

Quality Control & Impurity Profile

The cost per gram increases exponentially with purity requirements (e.g., >99.5% for GMP).

Impurity TypeOriginDetection MethodImpact on Cost
Unreacted Ester Incomplete reductionHPLC / TLCLow (Easy to remove)
Dechlorinated Analogs Over-reduction (high temp)LC-MSHigh (Requires chromatography)
Boron Salts Poor workupICP-MSMedium (Requires multiple washes)

Recommendation: For early-stage discovery, 95% purity (containing minor ester) is often sufficient and significantly cheaper. For process development of drugs like MGL-3196, strict control of dechlorinated impurities is mandatory, justifying the premium price of validated suppliers [4].

Procurement Strategy: Build vs. Buy

When to BUY (Catalog):

  • Requirement is <50g.

  • Immediate need (Lead time < 1 week).

  • Lack of analytical equipment to validate in-house synthesis.

When to MAKE (or Contract Manufacture):

  • Requirement is >100g.[2]

  • You possess the ester precursor.

  • Cost target is <$10/g.

  • Analysis: The raw materials (Ester + NaBH₄) cost approximately

    
    3 per gram of final product yield. If internal labor costs are low, in-house synthesis is highly economical at scale.
    

References

  • Google Patents. (2003). Method for producing (2,6-dichloropyridin-4-yl) methanol (JP2003055348A).
  • National Institutes of Health (NIH). (2014). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. Retrieved from [Link]

  • American Chemical Society (ACS). (2014).[3] Discovery of MGL-3196: A Liver-Directed Thyroid Hormone Receptor β Agonist. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological and Medicinal Chemistry Landscape of 2,6-Dichloropyridine-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological and chemical profile of 2,6-Dichloropyridine-4-methanol. While primarily recognized as a plant growth regulator and a key intermediate in the synthesis of agrochemicals, its structural features present a compelling scaffold for the development of novel therapeutic agents. This document delves into the known biological activities of the broader dichloropyridine class, explores the synthetic versatility of the title compound, and provides detailed, field-proven experimental protocols for its derivatization and biological evaluation. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of this compound and its analogs.

Introduction: The Dichotomy of a Scaffold

This compound is a multifaceted molecule with a history rooted in agriculture as a plant growth regulator.[1] Its primary mode of action in the botanical realm involves the inhibition of chlorophyll production and the disruption of benzoate biosynthesis, leading to a deceleration of photosynthesis.[1] However, to view this compound solely through an agricultural lens would be to overlook its significant potential as a foundational scaffold in medicinal chemistry.

The pyridine ring, a ubiquitous motif in pharmaceuticals, is known to impart favorable properties such as metabolic stability and aqueous solubility.[2][3] The dichloro-substitution at the 2 and 6 positions of the pyridine ring in this compound offers a unique electronic and steric landscape. These chlorine atoms act as strategic leaving groups for nucleophilic substitution, providing a gateway to a diverse chemical space.[4] This inherent reactivity, coupled with the primary alcohol at the 4-position, makes this compound a valuable building block for creating libraries of novel compounds with the potential for a wide range of biological activities, from anticancer to antibacterial.[5]

This guide will navigate the knowns and project the potential of this intriguing molecule, providing both the theoretical underpinnings and the practical tools for its exploration in a drug discovery context.

Synthetic Strategies and Chemical Versatility

The utility of this compound as a medicinal chemistry scaffold is intrinsically linked to its synthetic accessibility and the reactivity of its functional groups.

Synthesis of the Core Scaffold

A common and efficient method for the synthesis of this compound involves the reduction of an alkyl 2,6-dichloropyridine-4-carboxylate.[6] This method is favored for its high yield and selectivity.[6]

Experimental Protocol: Reduction of Ethyl 2,6-dichloroisonicotinate

  • Reaction Setup: To a solution of ethyl 2,6-dichloroisonicotinate (1.0 eq) in a suitable solvent such as methanol or ethanol, add sodium borohydride (1.5 eq) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction with water and adjust the pH to ~7 with dilute HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Diagram: Synthetic Pathway to this compound

G cluster_0 Synthesis of Core Scaffold Start Ethyl 2,6-dichloroisonicotinate Product This compound Start->Product Reduction Reagent Sodium Borohydride (NaBH4) Methanol Reagent->Product

Caption: Reduction of the corresponding ester to yield the primary alcohol.

Derivatization Potential

The true value of this compound in drug discovery lies in its potential for derivatization at two key positions: the chlorine atoms at C2 and C6, and the hydroxyl group at C4.

  • Nucleophilic Aromatic Substitution (SNAr) at C2 and C6: The electron-withdrawing nature of the pyridine nitrogen and the second chlorine atom activates the 2 and 6 positions for nucleophilic attack. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, which are crucial for modulating biological activity and pharmacokinetic properties.

  • Modification of the C4-Methanol: The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or it can be a site for etherification or esterification. These modifications can influence the molecule's polarity, hydrogen bonding capacity, and overall shape.

Biological Activity Profile: An Extrapolation from Analogs

While direct, in-depth studies on the specific biological targets of this compound in a pharmaceutical context are limited, a wealth of information can be gleaned from the broader class of pyridine derivatives.

Anticancer Potential

Pyridine and its derivatives are well-represented among anticancer agents.[7] They are known to target a variety of cancer-related pathways, including:

  • Kinase Inhibition: Many kinase inhibitors incorporate a pyridine scaffold to interact with the ATP-binding pocket of enzymes crucial for cancer cell proliferation and survival.[7]

  • Tubulin Polymerization Inhibition: Certain pyridine-containing compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]

  • Topoisomerase Inhibition: The pyridine nucleus can be found in molecules that interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[7]

Hypothetical Signaling Pathway for a Dichloropyridine-based Kinase Inhibitor

G cluster_1 Kinase Inhibition Pathway Receptor Growth Factor Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Activation Transcription Gene Transcription (Proliferation, Survival) Kinase_Cascade->Transcription Cell_Growth Uncontrolled Cell Growth Transcription->Cell_Growth Inhibitor 2,6-Dichloropyridine Derivative Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a kinase cascade by a hypothetical derivative.

Antimicrobial Activity

The pyridine scaffold is also a cornerstone in the development of antibacterial and antifungal agents.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be crucial for binding to microbial enzymes or other targets.

Neurological Applications

Derivatives of 2,6-Dichloropyridine have been investigated for their potential to interact with receptors in the central nervous system, suggesting possible applications in treating neurological disorders.[8]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of this compound, a tiered screening approach is recommended.

In Vitro Cytotoxicity Assessment (MTT Assay)

This initial screen provides a broad measure of a compound's effect on cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow: In Vitro Cytotoxicity Screening

G cluster_2 Cytotoxicity Workflow A Seed Cells B Treat with Compound A->B C MTT Assay B->C D Measure Absorbance C->D E Calculate IC50 D->E

Caption: A streamlined workflow for assessing cytotoxicity.

Enzyme Inhibition Assays

Should a compound show promising cytotoxicity, the next logical step is to investigate its effect on specific enzymes.

Protocol: Generic Kinase Inhibition Assay (Example: RAF Kinase)

  • Reaction Mixture: Prepare a reaction mixture containing the kinase, its substrate (e.g., MEK1), and ATP in a suitable buffer.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30 °C for a defined period.

  • Detection: Quantify the phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Determine the IC50 value for the inhibition of kinase activity.

Data Summary and Future Directions

The following table summarizes the key characteristics and potential applications of this compound as a medicinal chemistry starting point.

Property Description Implication in Drug Discovery
Core Scaffold 2,6-DichloropyridineA privileged scaffold in medicinal chemistry with known biological activities.[2][3]
Key Functional Groups Two chlorine atoms at C2/C6, one hydroxyl group at C4Provides multiple points for chemical modification and library generation.[4]
Known Biological Activity Plant growth regulator.[1]Limited direct data in a pharmaceutical context; potential must be inferred from derivatives.
Potential Therapeutic Areas Oncology, Infectious Diseases, NeurologyBased on the activities of related pyridine derivatives.[4][5][7]

The path forward for unlocking the therapeutic potential of this compound involves a systematic approach:

  • Library Synthesis: Leverage the reactivity of the chlorine and hydroxyl groups to synthesize a diverse library of analogs.

  • High-Throughput Screening: Screen this library against a panel of cancer cell lines and microbial strains.

  • Target Identification: For active compounds, perform target deconvolution studies to identify the specific biological macromolecules with which they interact.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of hit compounds to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound stands as a molecule of significant, yet largely untapped, potential in the realm of drug discovery. Its established role in agriculture belies its promise as a versatile and reactive scaffold for the synthesis of novel therapeutic agents. By understanding its chemical properties and the broader biological activities of the dichloropyridine class, and by applying the rigorous experimental methodologies outlined in this guide, the scientific community is well-equipped to explore and exploit the full medicinal chemistry potential of this compelling compound.

References

  • Farcas, A., et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2003). Method for producing (2,6-dichloropyridin-4-yl) methanol.
  • Daina, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. Drug Discovery Today. Retrieved from [Link]

  • Patnaik, S., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]

  • ResearchGate. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2,6-Dichloropyridine-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,6-Dichloropyridine-4-methanol

In the landscape of modern drug discovery and agrochemical development, the efficiency and robustness of synthetic routes to key building blocks are paramount. This compound is one such pivotal intermediate. Its di-chlorinated pyridine scaffold offers a versatile platform for introducing further molecular complexity through nucleophilic aromatic substitution, cross-coupling reactions, and derivatization of the primary alcohol. This unique combination of reactive sites makes it an invaluable precursor for a range of biologically active molecules, including those targeting neurological disorders and advanced fungicides.[1]

This guide provides an in-depth technical overview of the most reliable and field-proven synthetic pathway to this compound. We will dissect the strategic decisions behind each transformation, moving beyond a simple recitation of steps to offer a causal understanding of the process. The core methodology discussed herein proceeds via the chlorination of a readily available starting material, followed by selective reduction—a route favored for its scalability and efficiency.

Core Synthetic Strategy: From Citrazinic Acid to the Target Alcohol

The most prevalent and logical pathway to this compound begins with the commercially available and cost-effective citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid).[2][3] The overall strategy involves two key transformations: the exhaustive chlorination of the pyridine ring and the subsequent selective reduction of the carboxylic acid moiety to the primary alcohol.

Synthesis_Pathway Citrazinic_Acid Citrazinic Acid Dichloro_Acid 2,6-Dichloroisonicotinic Acid Citrazinic_Acid->Dichloro_Acid  POCl₃, Phase Transfer Catalyst   Dichloro_Ester Alkyl 2,6-Dichloroisonicotinate Dichloro_Acid->Dichloro_Ester  ROH, Acid Catalyst (Esterification)   Final_Product This compound Dichloro_Ester->Final_Product  NaBH₄, MeOH (Reduction)  

Caption: Overall synthetic pathway to this compound.

Part 1: Synthesis of the Key Precursor: 2,6-Dichloroisonicotinic Acid

The initial challenge is the conversion of the stable, tautomerically favored pyridone structure of citrazinic acid into the desired dichloropyridine. The hydroxyl groups on the pyridine ring are poor leaving groups, necessitating activation with a potent chlorinating agent.

Mechanistic Rationale & Choice of Reagents

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[4] It effectively converts the pyridone's hydroxyl groups into excellent leaving groups (chlorophosphates), which are subsequently displaced by chloride ions also generated from the POCl₃. The reaction is often performed in the presence of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetraethylammonium chloride), which enhances the solubility of the starting material and facilitates the reaction, leading to higher yields and cleaner conversions.[5] A mixture of POCl₃ and PCl₅ can also be employed as a more aggressive chlorinating system.[6]

Experimental Protocol: Chlorination of Citrazinic Acid

This protocol is adapted from established literature procedures.[5][7]

  • Reactor Setup: In a reaction vessel equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, suspend citrazinic acid (1.0 eq, e.g., 66.7 mmol, 10.35 g) and tetraethylammonium chloride (1.0 eq, 66.7 mmol, 11.05 g) in phosphorus oxychloride (POCl₃, ~3 mL/g of citrazinic acid, e.g., 20 mL).

  • Reaction Execution: Heat the suspension under a nitrogen atmosphere to 130°C and maintain for 18 hours. Subsequently, increase the temperature to 145°C for an additional 2 hours to drive the reaction to completion.

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Caution: The following step is highly exothermic and releases HCl gas. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto crushed ice (~15 g/mL of POCl₃, e.g., 150 g).

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is 2,6-dichloroisonicotinic acid, typically obtained as a white to off-white solid.

Data Summary: Chlorination
ParameterValueReference
Starting MaterialCitrazinic Acid[2]
Key ReagentsPOCl₃, (C₂H₅)₄NCl[5]
Temperature130°C, then 145°C[5]
Reaction Time~20 hours[5]
Typical Yield~89%[5]
Product Purity>98%

Part 2: Reduction to this compound

With the key precursor, 2,6-dichloroisonicotinic acid, in hand, the final step is the reduction of the carboxylic acid to a primary alcohol.

Strategic Consideration: Direct vs. Indirect Reduction

Direct reduction of carboxylic acids requires harsh reducing agents like lithium aluminum hydride (LiAlH₄). While effective, LiAlH₄ is non-selective, pyrophoric, and requires strictly anhydrous ethereal solvents, complicating scale-up. A more prudent and industrially viable strategy involves a two-step sequence:

  • Esterification: Convert the carboxylic acid to its corresponding alkyl (e.g., methyl or ethyl) ester. This is a standard transformation, often achieved via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid) or by forming the acid chloride with thionyl chloride (SOCl₂) followed by quenching with the alcohol.[8]

  • Ester Reduction: The resulting ester is significantly more susceptible to reduction by milder, more selective, and safer reducing agents.

Sodium borohydride (NaBH₄) is an ideal choice for this ester reduction.[2] It is a cost-effective, stable solid that can be handled safely in air and used in protic solvents like methanol or ethanol. Its selectivity profile is excellent; it readily reduces aldehydes, ketones, and esters but will not reduce the pyridine ring or displace the chloro substituents under standard conditions.[9]

Experimental Protocol: Reduction of Alkyl 2,6-Dichloroisonicotinate

This protocol is designed based on a patented procedure and general principles of sodium borohydride reductions.[1][2]

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation Dissolve Dissolve Ester in Methanol Cool Cool solution to 0-5 °C (Ice Bath) Dissolve->Cool Add_NaBH4 Portion-wise addition of NaBH₄ Stir Stir at 0-5 °C, monitor by TLC Add_NaBH4->Stir Warm Warm to Room Temperature Stir->Warm Quench Quench with water/dilute acid Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize to purify Concentrate->Recrystallize

Caption: Experimental workflow for the final reduction step.

  • Reactor Setup: Charge a reaction vessel with alkyl 2,6-dichloroisonicotinate (1.0 eq) and methanol (5-10 mL per gram of ester). Stir until all solids are dissolved.

  • Cooling: Place the vessel in an ice-water bath and cool the solution to between -5°C and 5°C.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (0.7-1.0 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous bubbling (hydrogen evolution) may be observed.[10]

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add water or a dilute acid (e.g., 1M HCl) to the reaction mixture to quench the excess NaBH₄ and decompose the borate ester complexes. Maintain cooling during this process.

  • Isolation and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield this compound as a white crystalline solid.

Data Summary: Reduction
ParameterValueReference
Starting MaterialAlkyl 2,6-dichloroisonicotinate[2]
Key ReagentSodium Borohydride (NaBH₄)[2]
SolventMethanol[1][2]
Temperature-5°C to 30°C (0-5°C preferred)[2]
Stoichiometry (NaBH₄)0.7 - 1.0 molar equivalents[2]
ProductThis compound[2]

Field Perspective on Alternative Pathways: The Grignard Approach

As scientists, it is incumbent upon us to consider alternative synthetic disconnections. One theoretical route to a primary alcohol is the reaction of a Grignard reagent with formaldehyde.[11][12]

Grignard_Route Starting_Material 2,6-Dichloro-4-halopyridine (X = I, Br) Grignard Pyridyl Grignard Reagent Starting_Material->Grignard  Mg, THF   Final_Product This compound Grignard->Final_Product  1. Reaction   Formaldehyde Formaldehyde (H₂CO) Formaldehyde->Final_Product  2. H₃O⁺ Work-up  

Caption: A theoretical Grignard-based synthesis route.

This approach would involve forming a Grignard reagent at the C4 position of a 2,6-dichloropyridine ring, likely starting from 2,6-dichloro-4-iodopyridine, and subsequently reacting this organometallic species with formaldehyde.

Causality and Trustworthiness Analysis: While chemically sound on paper, this route presents significant practical challenges. Grignard reagents are notoriously strong bases and can be difficult to form on electron-deficient heterocyclic rings.[13] Furthermore, the stability of such a reagent would be a concern. The reduction pathway detailed above is superior due to its use of stable, well-behaved intermediates, safer reagents, and a more predictable and scalable reaction profile, making it the trustworthy choice for reliable production.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from citrazinic acid. The key transformations—exhaustive chlorination with phosphorus oxychloride followed by the selective reduction of an intermediate ester with sodium borohydride—are robust, high-yielding, and amenable to scale-up. This pathway exemplifies a common strategy in medicinal and process chemistry: leveraging stable starting materials and employing selective, reliable reagents to construct valuable, functionalized intermediates for the advancement of pharmaceutical and agrochemical research.

References

  • CN103804287B. (2016). A kind of preparation method of 2-chloroisonicotinic acid. Google Patents.
  • SciSpace. (n.d.). Citrazinic acid. Retrieved January 30, 2026, from [Link]

  • JP2003055348A. (2003). Method for producing (2,6-dichloropyridin-4-yl) methanol. Google Patents.
  • Kaiser, N. E., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. National Institutes of Health. Retrieved from [Link]

  • WO2000006547A1. (2000). Process for the preparation of 2,6-dichloronicotinonitriles. Google Patents.
  • Undheim, K., & Benneche, T. (1998). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. Retrieved from [Link]

  • Scribd. (n.d.). Sodium Borohydride Reduction Final v2x. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Dong, Z., et al. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3? Retrieved from [Link]

  • Odinity. (2013, January 19). Sodium Borohydride Reduction of 2-methylcylohexanone. Retrieved from [Link]

  • CHM2210. (2020, April 14). Chapter 10 Problem Solving Question Grignard Reagents. YouTube. Retrieved from [Link]

  • ES2203361T3. (2004). PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. Google Patents.
  • Allen. (n.d.). The reaction of formaldehyde with Grignard's reagent followed by hydrolysis yields. Retrieved January 30, 2026, from [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 2,6-Dichloropyridine-4-methanol in Organic Synthesis

[1]

Executive Summary

2,6-Dichloropyridine-4-methanol (2,6-DCPM) represents a high-value "trifunctional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three active sites: two electrophilic chlorine atoms at the ortho positions (C2, C6) and a nucleophilic hydroxymethyl handle at the para position (C4).

This application note details the strategic deployment of 2,6-DCPM in drug discovery. Unlike simple pyridines, 2,6-DCPM allows for the rapid construction of 2,4,6-trisubstituted pyridine cores , a motif frequently found in kinase inhibitors, antifungals (e.g., Liranaftate), and agrochemicals.

Key Applications
  • Linker Synthesis: Conversion of the C4-alcohol to an alkyl halide for attaching the pyridine ring to pharmacophores.

  • Core Scaffold Construction: Sequential

    
     and cross-coupling reactions to create non-symmetrical pyridine cores.
    
  • Reductive Amination Precursor: Controlled oxidation to 2,6-dichloropyridine-4-carboxaldehyde.

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyDataNote
CAS Number 101990-69-6
Molecular Weight 178.02 g/mol
Appearance White to off-white solid
Melting Point 86–89 °CHandle as a solid; easy to weigh.
Solubility MeOH, EtOH, DMSO, DCMPoor solubility in non-polar alkanes.
Acidity (pKa) ~13 (Alcohol), ~2 (Pyridine H+)Pyridine N is weakly basic due to Cl EWGs.
Reactivity Triad

The molecule possesses three distinct reactive vectors. The symmetry of the C2 and C6 chlorines allows for controlled mono-functionalization, while the C4 alcohol serves as an independent anchor.

ReactivityMapCore2,6-Dichloropyridine-4-methanolC2C2/C6 Position (Chlorines)ELECTROPHILICCore->C2 Activated by Pyridine NC4C4 Position (Methanol)NUCLEOPHILICCore->C4 Benzylic-like ReactivitySNArSNAr Displacement(Amines, Alkoxides, Thiols)C2->SNArSuzukiPd-Catalyzed Coupling(Suzuki, Sonogashira)C2->SuzukiOxidationOxidation to Aldehyde(Swern, MnO2)C4->OxidationActivationActivation to Alkyl Halide(SOCl2, PBr3)C4->Activation

Figure 1: Orthogonal reactivity map of this compound.

Application Protocols

Protocol A: C4-Activation (Synthesis of Linkers)

Objective: Convert the hydroxymethyl group into a chloromethyl group to create a potent electrophile for alkylation. Target Molecule: 2,6-Dichloro-4-(chloromethyl)pyridine (Hydrochloride salt). Context: This intermediate is critical when "hanging" the pyridine ring off a nitrogen or oxygen atom of another scaffold.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with this compound (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Reagent Addition: Cool to 0 °C. Add Thionyl Chloride (

    
    ) (1.5 equiv) dropwise over 15 minutes.
    
    • Note: The addition is exothermic. Maintain temperature < 10 °C to prevent side reactions.

  • Reaction: Remove ice bath and reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[1] The alcohol spot (

    
    ) should disappear, replaced by a less polar chloride spot (
    
    
    ).
  • Workup:

    • Evaporate volatiles under reduced pressure.

    • Crucial Step: Co-evaporate with toluene (2x) to remove residual

      
       and HCl.
      
  • Isolation: The product often solidifies as the hydrochloride salt. It can be used directly in the next step (alkylation) without further purification.

    • Yield Expectation: >90%.[2][3]

Protocol B: Controlled Diversification

Objective: Selectively displace one chlorine atom with an amine nucleophile while preserving the C4-alcohol and the second chlorine. Challenge: Preventing bis-substitution (displacing both chlorines). Solution: Use stoichiometric control and thermal regulation. The C4-methanol group is electron-donating (via induction/resonance), which slightly deactivates the ring compared to 2,6-dichloropyridine, aiding selectivity.

Step-by-Step Methodology:

  • Stoichiometry: 2,6-DCPM (1.0 equiv), Amine (1.05 equiv), DIPEA (2.5 equiv).

    • Why DIPEA? Non-nucleophilic base prevents competition with the amine.

  • Solvent: n-Butanol or DMSO.

    • Note: n-Butanol allows for high-temperature reflux (118 °C) which is often required for deactivated pyridines.

  • Procedure:

    • Dissolve 2,6-DCPM in n-Butanol (5 mL/mmol).

    • Add DIPEA followed by the amine.

    • Heat to 100–110 °C. Monitor closely by LCMS.

    • Timepoint: Reaction is typically slower (12–24h) due to the electron-rich nature of the alcohol substituent.

  • Workup:

    • Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMSO/Butanol.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography is usually required to separate the mono-substituted product from trace bis-substituted byproducts.

Protocol C: Oxidation to Aldehyde (Swern Conditions)

Objective: Generate 2,6-dichloropyridine-4-carboxaldehyde for reductive amination. Mechanism: Swern oxidation is preferred over PCC/Jones to avoid over-oxidation to the carboxylic acid and to simplify purification.

Step-by-Step Methodology:

  • Activation: To a solution of Oxalyl Chloride (1.1 equiv) in dry DCM at -78 °C, add DMSO (2.2 equiv) dropwise. Stir for 15 min.

  • Addition: Add a solution of 2,6-DCPM (1.0 equiv) in DCM dropwise to the cold mixture. Stir for 30 min at -78 °C.

  • Termination: Add Triethylamine (

    
    ) (5.0 equiv). The solution will turn cloudy.
    
  • Warming: Allow the reaction to warm to Room Temperature over 1 hour.

  • Quench: Pour into saturated

    
     solution. Extract with DCM.[2]
    
  • Stability Note: The resulting aldehyde is reactive.[4] It is best stored under inert atmosphere at -20 °C or used immediately in reductive aminations.

Strategic Workflow Diagram

This diagram illustrates how to build a complex drug scaffold starting from 2,6-DCPM, utilizing the protocols described above.

SynthesisWorkflowStart2,6-DCPM(Starting Material)Cl_Deriv4-(Chloromethyl)DerivativeStart->Cl_Deriv SOCl2, DCM(Protocol A)Aldehyde4-CarboxaldehydeDerivativeStart->Aldehyde Swern Oxidation(Protocol C)MonoSub2-Amino-6-ChloroDerivativeStart->MonoSub R-NH2, Heat(Protocol B)PathAPath A: Linker StrategyPathBPath B: Core StrategyAlkylationAlkylation ofPhenol/Amine Drug CoreCl_Deriv->Alkylation K2CO3, DMFRedAminReductive Amination(Formation of C4-Amine)Aldehyde->RedAmin R-NH2, NaBH(OAc)3BisSub2,6-DiaminoDerivativeMonoSub->BisSub R'-NH2, Pd Cat.(Buchwald)

Figure 2: Divergent synthesis pathways from the 2,6-DCPM building block.

Handling & Safety Information

  • Toxicity: Like most halogenated pyridines, 2,6-DCPM is an irritant and potentially toxic if ingested.

  • Alkyl Halide Danger: If converting to 2,6-dichloro-4-(chloromethyl)pyridine (Protocol A), treat the product as a potent alkylating agent (potential mutagen). Double-glove and use a fume hood.

  • Storage: Store the alcohol at 2–8 °C. It is stable for years if kept dry. The aldehyde derivative is unstable and prone to air oxidation (to carboxylic acid).

References

  • Biosynth. (n.d.). This compound Product Page. Retrieved from

  • Google Patents. (2003). Method for producing (2,6-dichloropyridin-4-yl) methanol (JP2003055348A). Retrieved from

  • Google Patents. (2015). Synthesis method of 2,6-dichloropyridine (CN104478794A). Retrieved from

  • BenchChem. (2025). Comparative Analysis of Reactivity: 2,4- vs 2,6-Dichloropyridine. Retrieved from

  • Sigma-Aldrich. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)pyridine (Related Structure Reactivity). Retrieved from

use of 2,6-Dichloropyridine-4-methanol in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,6-Dichloropyridine-4-methanol in Kinase Inhibitor Discovery

Executive Summary

This compound (CAS 101990-69-6) is a high-value "privileged scaffold" intermediate in medicinal chemistry, particularly for the synthesis of ATP-competitive kinase inhibitors (e.g., c-Met, ALK, ROS1, and CDK9 targets). Its structural utility lies in its tridirectional orthogonality :

  • C2 & C6 Positions: Electrophilic sites for sequential Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings, allowing the installation of hinge-binding motifs and hydrophobic tails.

  • C4 Position (Methanol): A nucleophilic handle adaptable for solubility-enhancing groups (solvent front interactions) or warhead attachment via oxidation to the aldehyde or acid.

This guide provides expert protocols for desymmetrizing this scaffold to construct high-affinity kinase inhibitor cores, emphasizing regiocontrol and yield optimization.

Structural Analysis & Retrosynthetic Utility

The pyridine core mimics the adenine ring of ATP, making it an ideal template for hinge binding. The 2,6-dichloro substitution pattern offers a symmetric starting point that must be carefully desymmetrized.

The "Hub" Concept: Divergent Vectors
  • Vector A (C4-Methanol): Controls physicochemical properties (LogD, solubility). Often converted to an ether, amine (via mesylate), or reductive amination handle (via aldehyde).

  • Vector B (C2-Chlorine): Primary Hinge Binder attachment. typically an aminopyrazole, aminopyridine, or aniline installed via SNAr or Buchwald-Hartwig amination.

  • Vector C (C6-Chlorine): Hydrophobic Pocket binder. Typically a substituted phenyl or heteroaryl group installed via Suzuki-Miyaura coupling.

G Core This compound (CAS 101990-69-6) C4_Ox Oxidation (MnO2/Swern) -> Aldehyde -> Reductive Amination Core->C4_Ox Vector A (Solvent Front) C4_Alk Alkylation/Mesylation -> Ether/Amine (Solubility) Core->C4_Alk Vector A C2_SnAr C2: S_NAr / Buchwald (Hinge Binder Installation) Core->C2_SnAr Vector B (Hinge) C6_Suzuki C6: Suzuki Coupling (Hydrophobic Tail) Core->C6_Suzuki Vector C (Selectivity) C2_SnAr->C6_Suzuki Sequential Desymmetrization

Figure 1: Retrosynthetic map demonstrating the tridirectional versatility of the scaffold.

Detailed Experimental Protocols

Protocol A: Protection of C4-Alcohol (Essential Precursor)

Rationale: The free alcohol can interfere with organometallic couplings (deprotonation consumes base/ligand) or undergo side reactions during SNAr. Silyl protection is standard.

Reagents:

  • This compound (1.0 equiv)[1]

  • TBSCl (tert-Butyldimethylsilyl chloride) (1.2 equiv)

  • Imidazole (2.0 equiv)[2]

  • DCM (Dichloromethane) (anhydrous)

Procedure:

  • Dissolve this compound in anhydrous DCM (0.2 M) at 0°C.

  • Add imidazole followed by portion-wise addition of TBSCl.

  • Warm to RT and stir for 4-6 hours (Monitor by TLC: 20% EtOAc/Hex).

  • Workup: Quench with water, extract with DCM, wash with brine. Dry over Na₂SO₄.

  • Yield: Expect >95% as a clear oil/white solid.

Protocol B: Regioselective Mono-SNAr (Hinge Binder Installation)

Rationale: The first chlorine displacement is facile. The challenge is preventing bis-substitution. Using the amine in slight deficit or exact stoichiometry at controlled temperatures is key.

Target: Introduction of an aminopyrazole (common in Crizotinib-like analogs).

Reagents:

  • TBS-protected Scaffold (1.0 equiv)

  • 4-Amino-1-methylpyrazole (or similar nucleophile) (1.0 equiv)

  • NaH (Sodium Hydride, 60% dispersion) (1.1 equiv) or LiHMDS

  • THF (Tetrahydrofuran) (anhydrous)

Procedure:

  • Activation: In a separate flask, dissolve the amino-pyrazole in dry THF at 0°C. Carefully add NaH. Stir 30 min to generate the anion.

  • Addition: Cool the solution of TBS-protected scaffold in THF to -10°C (ice/salt bath).

  • Cannulation: Slowly cannulate the amine anion into the scaffold solution over 30 minutes. Crucial: Keep scaffold in excess locally to avoid bis-addition.

  • Reaction: Stir at 0°C for 2 hours. Monitor by LCMS.[3] Look for M+1 (Mono) vs M+Nucleophile (Bis).

  • Workup: Quench with sat. NH₄Cl.[4] Extract EtOAc.

  • Purification: Flash chromatography is usually required to separate mono-product from trace starting material.

Protocol C: Suzuki-Miyaura Cross-Coupling (Hydrophobic Tail)

Rationale: With one chlorine remaining (C6), the ring is deactivated compared to the starting material, but still reactive enough for Pd-catalyzed coupling.

Reagents:

  • Mono-substituted Pyridine Intermediate (1.0 equiv)[5]

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for steric bulk)

  • K₂CO₃ (2M aqueous solution) (3.0 equiv)

  • Dioxane (degassed)

Procedure:

  • Combine intermediate, boronic acid, and Pd catalyst in a microwave vial or pressure tube.

  • Add Dioxane and K₂CO₃ solution. Sparge with Argon for 5 mins.

  • Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Monitoring: LCMS should show conversion to the biaryl product.

  • Purification: Filter through Celite, concentrate, and purify via silica gel.

Case Study: Synthesis of a c-Met Inhibitor Analog

The following workflow illustrates the construction of a molecule resembling the PF-04217903 or Crizotinib core pharmacophore features using this scaffold.

Step 1: Oxidation to Aldehyde

  • Reaction: this compound + MnO₂ (10 equiv) in DCM.

  • Result: 2,6-Dichloropyridine-4-carbaldehyde.

  • Note: This aldehyde is a critical divergence point.

Step 2: Reductive Amination (Solubilizing Tail)

  • Reaction: Aldehyde + Morpholine + NaBH(OAc)₃ in DCE.

  • Result: 4-((Morpholinomethyl)-2,6-dichloropyridine).

Step 3: Sequential Desymmetrization

  • Reaction A: SNAr with Aniline derivative (Hinge).

  • Reaction B: Suzuki with Indazole boronate (Hydrophobic).

Synthesis Start This compound Step1 Step 1: MnO2 Oxidation (Yield: ~90%) Start->Step1 Aldehyde 2,6-Dichloroisonicotinaldehyde Step1->Aldehyde Step2 Step 2: Reductive Amination (Morpholine, NaBH(OAc)3) Aldehyde->Step2 Core_Amine 4-(Morpholinomethyl)-2,6-dichloropyridine (Solubilized Core) Step2->Core_Amine Step3 Step 3: Mono-S_NAr (Aniline/Pyrazole, NaH, 0°C) Core_Amine->Step3 Mono_Sub 2-Amino-6-chloro-pyridine Intermediate Step3->Mono_Sub Step4 Step 4: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, 90°C) Mono_Sub->Step4 Final Final Kinase Inhibitor Analog Step4->Final

Figure 2: Step-by-step synthesis of a c-Met inhibitor analog demonstrating the "Aldehyde-First" strategy.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Bis-substitution (SNAr) Temperature too high; Excess nucleophile.Cool to -10°C; Add nucleophile dropwise; Use 0.95 equiv of nucleophile.
No Reaction (Suzuki) Oxidative addition failure (Cl is poor LG).Switch to Pd(dppf)Cl₂ or XPhos Pd G2; Increase temp to 110°C; Switch solvent to DME/Water.
Aldehyde Instability Oxidation sensitive to air.Use immediately in reductive amination or store under Argon at -20°C.
Low Solubility Pyridine core is lipophilic.Ensure C4-position has a polar group (morpholine, piperazine) early in synthesis.

References

  • National Institutes of Health (NIH). "One-pot Double Suzuki Couplings of Dichloropyrimidines." PubMed Central. Available at: [Link]

  • MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molecules. Available at: [Link]

  • American Chemical Society (ACS). "Design and Discovery of RAF Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. "Synthesis method of crizotinib and preparation method of intermediate thereof (CN107365301B)." Google Patents.

Sources

Laboratory Application Note: Preparation of 2,6-Dichloropyridine-4-methanol

[1][2]

Executive Summary

2,6-Dichloropyridine-4-methanol is a critical pharmacophore scaffold, most notably serving as the "western" fragment in the synthesis of the ALK inhibitor Crizotinib (Xalkori®).[1] Its preparation requires careful chemoselective reduction to preserve the C-2 and C-6 chlorine atoms, which are susceptible to hydrodehalogenation under aggressive reducing conditions.[1]

This Application Note details two distinct, field-validated protocols for the laboratory-scale (10g – 100g) preparation of this intermediate:

  • Method A (The Robust Route): A two-step esterification-reduction sequence ideal for scale-up and cost control.[2][1]

  • Method B (The Rapid Route): A direct chemoselective reduction using Borane-THF, ideal for high-throughput medicinal chemistry.[1]

Retrosynthetic Analysis & Strategy

The primary challenge is reducing the carbonyl functionality at C-4 without affecting the halogen substituents at C-2 and C-6.[2][1] Direct catalytic hydrogenation is generally avoided due to the high risk of hydrogenolysis (dechlorination).[2][1]

RetrosynthesisTargetThis compound(Target)EsterMethyl 2,6-dichloropyridine-4-carboxylate(Stable Intermediate)Target->EsterSelective Reduction(NaBH4/MeOH)Acid2,6-Dichloropyridine-4-carboxylic acid(Starting Material)Target->AcidDirect Reduction(BH3-THF)Ester->AcidFischer Esterification(MeOH/H2SO4)CitrazinicCitrazinic Acid(Commodity Precursor)Acid->CitrazinicChlorination(POCl3)

Figure 1: Retrosynthetic logic flow. Method A follows the solid lines; Method B follows the dashed line.

Method A: The Robust Two-Step Protocol

Recommended for: Scale-up (>50g), cost-sensitive projects, and avoiding unstable borane reagents.[2][1]

Step 1: Fischer Esterification

Conversion of the carboxylic acid to the methyl ester increases solubility and allows for the use of milder reducing agents (NaBH₄) in the subsequent step.[1]

  • Starting Material: 2,6-Dichloropyridine-4-carboxylic acid (CAS 5398-44-7).[2][1]

  • Reagents: Methanol (solvent/reactant), Sulfuric Acid (catalyst).[2]

Protocol:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2,6-Dichloropyridine-4-carboxylic acid (19.2 g, 100 mmol) to Methanol (200 mL) . The solid may not fully dissolve initially.[1]

  • Catalyst Addition: Carefully add conc. H₂SO₄ (2.0 mL) dropwise. Caution: Exothermic.[1]

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 6–8 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or HPLC. The starting acid (polar) should disappear, replaced by the less polar ester.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure to remove approx. 80% of the methanol.[1]

    • Pour the residue into ice-water (300 mL).

    • Neutralize with saturated NaHCO₃ solution (pH ~8).[2][1]

    • Extract with Ethyl Acetate (3 x 100 mL).[2][1]

    • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Yield: Expect 19.0–20.0 g (92–97%) of Methyl 2,6-dichloropyridine-4-carboxylate as a white/off-white solid.[2][1]

Step 2: Chemoselective Reduction

Sodium Borohydride (NaBH₄) is used in methanol.[2][1] While NaBH₄ typically reduces ketones/aldehydes, the electron-deficient pyridine ring activates the ester, making it susceptible to reduction by borohydride in alcoholic solvents.[1]

Protocol:

  • Setup: Equip a 1 L 3-neck RBF with a thermometer, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve the Methyl ester (20.6 g, 100 mmol) from Step 1 in Methanol (250 mL) . Cool to 0°C using an ice bath.[2][1]

  • Reduction: Add Sodium Borohydride (NaBH₄, 7.6 g, 200 mmol) portion-wise over 30 minutes.

    • Critical: Maintain internal temperature <10°C to prevent side reactions.[1]

    • Note: Hydrogen gas evolution will occur.[1][3] Ensure good ventilation.[1]

  • Completion: Allow the reaction to warm to room temperature (20–25°C) and stir for 2–4 hours.

  • Quenching: Cool back to 0°C. Slowly add Acetone (20 mL) or 1N HCl to quench excess hydride. Adjust pH to ~7.

  • Isolation:

    • Remove methanol under reduced pressure.[1]

    • Dissolve the residue in Water (150 mL) and Ethyl Acetate (200 mL).[2][1]

    • Separate layers.[1] Extract aqueous layer with Ethyl Acetate (2 x 100 mL).

    • Wash combined organics with Brine (100 mL).[2][1]

    • Dry (Na₂SO₄) and concentrate to dryness.[2][1]

  • Purification: Recrystallization from n-Heptane/EtOAc or column chromatography (if necessary) yields the pure alcohol.[2][1]

Expected Yield: 16.0–17.0 g (90–95% from ester).[2][1] Appearance: White crystalline solid.[1]

Method B: Direct Chemoselective Reduction

Recommended for: Rapid synthesis (<10g), medicinal chemistry, or when ester formation is undesirable.[1]

Mechanism: Borane (BH₃) acts as a Lewis acid, coordinating to the carbonyl oxygen.[1][4] This activates the carboxyl group, allowing hydride transfer.[1] Critically, BH₃ reduces carboxylic acids faster than esters or halides, providing high chemoselectivity.

Protocol:

  • Setup: Flame-dry a 250 mL RBF under nitrogen.

  • Reagent: Dissolve 2,6-Dichloropyridine-4-carboxylic acid (5.0 g, 26 mmol) in anhydrous THF (50 mL) .

  • Addition: Cool to 0°C. Add Borane-THF complex (1.0 M in THF, 39 mL, 39 mmol, 1.5 eq) dropwise via syringe.

    • Safety: BH₃-THF is air-sensitive and pyrophoric.[2][1] Use strict inert atmosphere techniques.[1][5]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12h).

  • Quenching: Cool to 0°C. Carefully add Methanol (20 mL) dropwise. Vigorous bubbling (H₂) will occur.[2][1]

  • Workup:

    • Concentrate the mixture to remove THF and trimethyl borate.[1]

    • Partition residue between saturated NaHCO₃ and Ethyl Acetate.[1]

    • Wash organic layer with water and brine.[1]

    • Dry (MgSO₄) and concentrate.[2][1]

  • Yield: Expect 4.0–4.4 g (85–94%).

Analytical Specifications

Verify the product identity and purity using the following parameters.

TestSpecificationCharacteristic Signals
Appearance White to off-white solidN/A
Melting Point 118 – 120 °CSharp melt indicates high purity.[2][1]
¹H NMR (400 MHz, DMSO-d₆)δ 7.52 (s, 2H, Ar-H), 5.68 (t, 1H, OH), 4.58 (d, 2H, CH₂).[2]
HPLC Purity > 98.0% (Area %)Monitor for unreduced ester or acid.[2][1]
MS (ESI) [M+H]⁺ = 178.0Characteristic Cl isotope pattern (3:1 for ³⁵Cl/³⁷Cl).[2][1]

Safety & Handling

  • 2,6-Dichloropyridine derivatives: Potential irritants.[1] Avoid inhalation of dust.[1]

  • Sodium Borohydride (NaBH₄): Reacts with water/acids to release flammable hydrogen gas.[2][1]

  • Borane-THF (BH₃-THF): Highly flammable and moisture sensitive.[2][1] Store at 2–8°C.[2][1]

  • Waste Disposal: Quench all hydride residues before disposal.[1] Aqueous waste containing pyridine derivatives should be segregated for incineration.[1]

References

  • Pfizer Inc. "Process for the preparation of enantiomerically pure 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine."[2][1] U.S. Patent 7,858,643. 2010.[1] Link

  • Biosynth. "this compound Product Page & Safety Data." Biosynth Catalog. Accessed 2024.[1] Link[2][1][6]

  • Cui, J.J., et al. "Discovery of 3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (crizotinib), a potent and selective dual inhibitor of c-Met and ALK."[2][1] Journal of Medicinal Chemistry, 54(18), 6342-6363. 2011. Link

  • Common Organic Chemistry. "Reduction of Carboxylic Acids to Alcohols using Borane-THF." Common Organic Chemistry Protocols. Link

synthetic routes to functionalized pyridines using 2,6-Dichloropyridine-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | CAS: 101990-69-6

Executive Summary: The "Symmetric Advantage"

2,6-Dichloropyridine-4-methanol (1 ) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor discovery and agrochemical synthesis. Its structural utility lies in its perfect symmetry combined with orthogonal reactivity zones.

  • Zone A (C4-Position): A nucleophilic hydroxymethyl handle. It is "pyridylic" (analogous to benzylic), making it highly responsive to mild oxidation or conversion into a reactive electrophile (halide/mesylate).

  • Zone B (C2/C6-Positions): Two equivalent electrophilic sites. The symmetry ensures that the first functionalization (SNAr or Cross-Coupling) produces a single regioisomer, eliminating the separation challenges common with 2,4-substituted pyridines.

This guide details the synthetic routes to desymmetrize and functionalize this scaffold, providing validated protocols for oxidation, nucleophilic substitution, and palladium-catalyzed coupling.

Chemo-Selectivity & Reaction Map[1][2]

The following decision tree illustrates the primary synthetic pathways available for 1 .

ReactionMap Start 2,6-Dichloropyridine- 4-methanol (1) Aldehyde Aldehyde (Oxidation) Start->Aldehyde MnO2 or DMP Halide Alkyl Chloride/Bromide (Activation) Start->Halide SOCl2 or PBr3 MonoSNAr Mono-Amino Pyridine (S_NAr) Start->MonoSNAr HNR2, Heat/Base MonoSuzuki Mono-Aryl Pyridine (Suzuki Coupling) Start->MonoSuzuki Ar-B(OH)2, Pd(0) Amination Reductive Amination (Scaffold Extension) Aldehyde->Amination R-NH2, NaBH(OAc)3 BisFunc 2,6-Disubstituted Pyridine MonoSNAr->BisFunc 2nd S_NAr or Pd MonoSuzuki->BisFunc 2nd Coupling

Figure 1: Divergent synthetic pathways from the parent scaffold. Path A modifies the solubility/linker region; Path B modifies the pharmacophore binding region.

Module A: Functionalization of the C4-Hydroxymethyl Group

The C4 alcohol is "pyridylic," meaning it is electronically activated similar to a benzylic alcohol.

Protocol A1: Selective Oxidation to Aldehyde

Objective: Synthesize 2,6-dichloropyridine-4-carbaldehyde. Rationale: The aldehyde is a gateway to reductive aminations (common in library synthesis). We utilize Manganese Dioxide (MnO₂) because it is highly selective for activated alcohols (allylic/benzylic/pyridylic) and avoids over-oxidation to the carboxylic acid.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Oxidant: Activated MnO₂ (10.0 eq) — Note: Large excess is standard due to surface area dependence.

  • Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step:

  • Preparation: Dissolve 1.0 g (5.2 mmol) of 1 in 20 mL of anhydrous DCM.

  • Addition: Add 4.5 g (52 mmol) of activated MnO₂ in one portion.

  • Reaction: Stir vigorously at room temperature (25 °C).

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde typically runs faster (higher R_f) than the alcohol. Reaction time is usually 4–12 hours.

  • Workup: Filter the black suspension through a pad of Celite®. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate in vacuo. The product is typically a white/pale-yellow solid and is often pure enough for the next step.

    • Yield Expectation: 85–95%.[1][2]

Protocol A2: Conversion to Alkyl Chloride

Objective: Synthesize 4-(chloromethyl)-2,6-dichloropyridine. Rationale: This transforms the OH group into a leaving group for SN2 reactions with phenols or amines.

Step-by-Step:

  • Dissolve 1 (1.0 eq) in DCM at 0 °C.

  • Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise.

  • Add a catalytic amount of DMF (1–2 drops) to accelerate the formation of the Vilsmeier-Haack intermediate.

  • Allow to warm to RT and stir for 2 hours.

  • Quench: Carefully pour into saturated NaHCO₃ (gas evolution!). Extract with DCM.

Module B: Functionalization of the C2/C6 Chlorides

The 2,6-dichloro positions are deactivated relative to 2,4-isomers, but the electron-withdrawing nitrogen still permits SNAr.

Comparative Reactivity Data
Reaction TypeReagentConditionsSelectivityNotes
SNAr Morpholine80°C, EtOHMono (95%)Second substitution requires >140°C or pressure.[1]
Suzuki Ph-B(OH)₂Pd(PPh₃)₄, Na₂CO₃Mono (80%)Stoichiometry control (1.05 eq) is critical.
Buchwald AnilinesPd(OAc)₂, BINAPMono (>90%)Required for weak nucleophiles (anilines).
Protocol B1: Regioselective Mono-SNAr

Objective: Introduce an amine at C2 while leaving C6-Cl intact. Mechanism: Addition-Elimination. The first substitution introduces an electron-donating amine, which significantly deactivates the ring, preventing the second substitution under these conditions.

Reagents:

  • Substrate: 1 (1.0 eq)[3]

  • Nucleophile: Morpholine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA, 2.0 eq)

  • Solvent: Ethanol or n-Butanol

Step-by-Step:

  • Mix: Combine substrate (1.0 g), morpholine (0.5 mL), and DIPEA (1.8 mL) in Ethanol (10 mL).

  • Heat: Reflux (80 °C) for 16 hours.

    • Note: If using a volatile amine, use a sealed tube.

  • Monitor: LC-MS should show conversion to the mono-adduct (M+H = 243/245).

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine.

  • Purification: Flash chromatography is usually required to remove traces of unreacted starting material.

Protocol B2: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation at C2. Challenge: Preventing bis-coupling (reaction at both C2 and C6).

Step-by-Step:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen/Argon.

  • Loading: Add 1 (1.0 eq), Aryl Boronic Acid (1.05 eq), and Na₂CO₃ (2.0 eq).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

    • Tip: For sterically hindered boronic acids, switch to Pd(dppf)Cl₂.

  • Solvent: Add degassed Dioxane/Water (4:1 ratio).

  • Reaction: Heat to 90 °C for 4–6 hours.

    • Control: Do not overheat or run overnight if mono-selectivity is the goal.

  • Workup: Dilute with EtOAc, wash with water. Dry over Na₂SO₄.[2]

Integrated Workflow: Case Study

Scenario: Synthesis of a kinase inhibitor intermediate requiring a C4-benzylamine and a C2-aryl group.

Logic:

  • Step 1 (Oxidation): Perform before coupling. The alcohol is robust, but the aldehyde is sensitive. However, converting the alcohol to the amine first avoids potential interference of the alcohol in the Pd-coupling (though rare). Best Path: Oxidation -> Reductive Amination -> Suzuki.

Workflow Step1 Step 1: Oxidation (MnO2, DCM) Target: Aldehyde Step2 Step 2: Reductive Amination (R-NH2, NaBH(OAc)3) Target: C4-Amine Step1->Step2 92% Yield Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Target: Final Scaffold Step2->Step3 75% Yield (Mono-selective)

Figure 2: Recommended linear sequence for library generation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-coupling in Suzuki Excess boronic acid or high temp.Reduce boronic acid to 0.95 eq. Lower temp to 60°C.
No reaction in SNAr Nucleophile is too weak (e.g., Aniline).Switch to Buchwald-Hartwig conditions (Pd-catalyzed amination).
Aldehyde over-oxidation Wet solvent or strong oxidant.[4]Use activated MnO₂ in dry DCM. Avoid KMnO₄ or Jones Reagent.
Poor solubility Pyridine nitrogen H-bonding.Use polar aprotic solvents (DMF/DMSO) or protect the alcohol as a TBS ether first.

References

  • Synthesis of Pyridyl Methanols

    • Method for producing (2,6-dichloropyridin-4-yl) methanol.[3] JP2003055348A. (Reduction of ester precursors). Link

  • Nucleophilic Substitution (SNAr)

    • Dotsenko, V. V., et al. (2020).[5] The Reaction of Malononitrile Dimer with 4-Methyl-2,6-Dichloronicotinonitrile.[6] Chem. Proc. Link

    • Comparative Analysis of Reactivity of 2,4- and 2,6-Dichloropyridine. BenchChem Technical Guides. Link

  • Suzuki Coupling Selectivity

    • Anderson, T. J., & Handy, S. T. (2010).[5][7] One-pot Double Suzuki Couplings of Dichloropyrimidines.[8] (Analogous chemistry for heteroaromatic dihalides). Link

    • Dolsak, A., et al. (2021).[5] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[7] Catalysts, 11(4), 439. Link

  • Oxidation Protocols

    • Oxidation of Alcohols to Carbonyl Compounds.[1][4][9] Ambeed Technical Notes. Link

    • Luzzio, F. A. (1998). The Oxidation of Alcohols by Modified Oxochromium(VI)-Amine Reagents. Organic Reactions.[1][2][4][5][6][9][10][11][12][13][14] (General reference for Pyridinium oxidations).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloropyridine-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-Dichloropyridine-4-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges related to purity and yield. The most common synthetic route involves the reduction of a 4-substituted-2,6-dichloropyridine, such as an ester or a carboxylic acid. Understanding the potential side reactions and impurity profiles of these methods is crucial for a successful and reproducible synthesis.

This guide will focus on the prevalent method of reducing an alkyl 2,6-dichloropyridine-4-carboxylate with a metal hydride, as it is often favored for its selectivity and high yield under optimized conditions.[1]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a discussion of potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Potential Cause A: Incomplete Reaction

  • Symptoms: Significant amount of starting material (e.g., alkyl 2,6-dichloropyridine-4-carboxylate) is observed in the crude reaction mixture by TLC, HPLC, or NMR analysis.

  • Scientific Rationale: The reducing agent may have been insufficient in molar equivalents, or its reactivity may have been compromised due to improper storage or handling. Metal hydrides like sodium borohydride are susceptible to hydrolysis.

  • Solutions:

    • Verify Reagent Quality: Use freshly opened or properly stored sodium borohydride.

    • Optimize Stoichiometry: While the typical molar ratio of sodium borohydride to the ester is between 0.5 to 2 equivalents, an empirical optimization might be necessary.[1] A slight excess is often beneficial to drive the reaction to completion.

    • Monitor Reaction Progress: Use TLC or HPLC to monitor the disappearance of the starting material. If the reaction stalls, a second addition of the reducing agent might be necessary.

Potential Cause B: Degradation of the Product

  • Symptoms: The appearance of multiple new, unidentified spots on a TLC plate or peaks in an HPLC chromatogram, with a corresponding decrease in the desired product.

  • Scientific Rationale: this compound can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. The work-up procedure is a critical step where degradation can occur.

  • Solutions:

    • Maintain Low Temperatures: Keep the reaction and work-up temperatures low, preferably between -5°C and 30°C.[1]

    • Neutralize Carefully: During the aqueous work-up, neutralize the reaction mixture cautiously with dilute acid (e.g., 1M HCl) while maintaining a low temperature to avoid any unwanted side reactions.

Problem 2: Presence of Significant Impurities in the Crude Product

The following table summarizes common impurities, their likely origins, and suggested analytical methods for their detection.

Impurity NameStructurePotential OriginSuggested Analytical Method
2,6-Dichloroisonicotinic acidC₆H₃Cl₂NO₂Incomplete reduction of the starting ester or hydrolysis of the ester starting material.HPLC, LC-MS, ¹H NMR (broad OH peak)
Alkyl 2,6-dichloropyridine-4-carboxylateC₇H₅Cl₂NO₂ (for methyl ester)Incomplete reaction.HPLC, LC-MS, ¹H NMR (presence of ester alkyl protons)
2,6-DichloropyridineC₅H₃Cl₂NOver-reduction and subsequent side reactions, or from the synthesis of the starting material.[2]GC-MS, HPLC, ¹H NMR
Monochloro- or non-chlorinated pyridine speciesVariesReductive dehalogenation during the reduction step.[3]GC-MS, LC-MS

Visualizing Impurity Formation:

The following diagram illustrates the main synthetic pathway and the potential for impurity formation.

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Start Alkyl 2,6-dichloropyridine-4-carboxylate Product This compound Start->Product Reduction (e.g., NaBH4) Impurity1 2,6-Dichloroisonicotinic acid Start->Impurity1 Hydrolysis Impurity2 Unreacted Starting Material Start->Impurity2 Incomplete Reaction Impurity3 Dehalogenated Byproducts Product->Impurity3 Over-reduction G Start Dissolve Ester in Solvent Cool Cool to 0°C Start->Cool Add_NaBH4 Add NaBH4 Portion-wise Cool->Add_NaBH4 Stir Stir and Monitor Reaction Add_NaBH4->Stir Quench Quench with 1M HCl Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure this compound Purify->Product

Sources

troubleshooting low yield in 2,6-Dichloropyridine-4-methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-Dichloropyridine-4-methanol Synthesis

Executive Summary & Molecule Context

Target Molecule: this compound (CAS: 101990-69-6) Common Applications: Key intermediate for crizotinib (ALK inhibitor) and agrochemical synthesis. Critical Quality Attribute (CQA): Purity >98% (avoiding dechlorinated side products).

The Problem: Researchers often report yields <50% when synthesizing this alcohol. The root causes are rarely stoichiometric but rather kinetic (competitive side reactions) or physical (product entrapment during workup). The most robust pathway is the chemoselective reduction of Methyl 2,6-dichloroisonicotinate using Sodium Borohydride (NaBH


). Direct reduction of the carboxylic acid using Borane-THF often leads to inconsistent yields due to moisture sensitivity and stable borane-pyridine complex formation.

This guide focuses on the Ester Reduction Protocol as the industry "Gold Standard" for reproducibility.

Diagnostic Workflow: Root Cause Analysis

Before altering your chemistry, diagnose where the mass is lost. Use the following logic flow to pinpoint the failure mode.

YieldTroubleshooting Start START: Low Yield Observed CheckTLC Step 1: Analyze Crude Reaction Mixture (HPLC/TLC before workup) Start->CheckTLC Conversion Is Starting Material (SM) fully consumed? CheckTLC->Conversion Selectivity Are significant side products visible (De-Cl or Over-red)? Conversion->Selectivity Yes (SM gone) Issue_Reagent ISSUE: Reagent Quality/Moisture (Wet MeOH or inactive NaBH4) Conversion->Issue_Reagent No (SM remains) Workup Step 2: Check Aqueous Layer & Boron Complex Selectivity->Workup No (Clean Profile) Issue_Temp ISSUE: Temperature/Reagent Choice (Dechlorination occurred) Selectivity->Issue_Temp Yes (Byproducts) Issue_Complex ISSUE: Boron-Product Complex (Incomplete Quench) Workup->Issue_Complex Yield loss in filter cake/emulsion Issue_Solubility ISSUE: pH/Extraction Efficiency (Product lost in water) Workup->Issue_Solubility Yield loss in aqueous phase

Figure 1: Decision tree for isolating yield loss factors in pyridine ester reduction.

Technical Troubleshooting Guide (FAQs)

Scenario A: "My reaction is stuck. Starting material is present even after 24 hours."

Diagnosis: Moisture contamination or Deactivated Reagent. NaBH


 reacts rapidly with water/methanol to produce H

gas, depleting the hydride available for ester reduction. If your solvent is "wet" (contains water), the reagent decomposes before reducing the ester.
  • Corrective Action:

    • Dry Solvents: Ensure Methanol is anhydrous (<0.05% water).

    • Reagent Check: Test your NaBH

      
       activity. Dissolve a small amount in water; vigorous bubbling indicates activity. If it dissolves quietly, it is hydrolyzed (boric acid).
      
    • Protocol Adjustment: Add NaBH

      
       in portions. If the reaction stalls, add a fresh portion (0.5 eq) to drive it to completion.
      
Scenario B: "I see multiple spots on TLC. I suspect dechlorination."

Diagnosis: Thermal runaway or aggressive reducing agents. The chlorine atoms at positions 2 and 6 are activated by the pyridine nitrogen, making them susceptible to nucleophilic aromatic substitution or reductive dechlorination, especially if Lithium Aluminum Hydride (LAH) is used or if the reaction temperature exceeds 40°C.

  • Corrective Action:

    • Switch Reagent: Do NOT use LAH. It is too aggressive. Use NaBH

      
       (mild) or NaBH
      
      
      
      + CaCl
      
      
      (enhances electrophilicity without affecting halogens).
    • Temperature Control: Maintain reaction temperature between 0°C and 10°C during addition. Do not reflux unless absolutely necessary.

    • Quench: Quench strictly at 0°C. Exotherms during quenching can also trigger side reactions.

Scenario C: "The reaction looks clean on HPLC, but I recover very little solid."

Diagnosis: The "Boron Trap" (Incomplete Hydrolysis). This is the most common cause of low yield. Pyridine alcohols form stable coordination complexes with boron species (borates) generated during the reduction. These complexes are often water-soluble or form sticky gums that do not crystallize, trapping your product.

  • Corrective Action:

    • Acidic Hydrolysis: You must break the B-O-N complex. After quenching, adjust pH to ~3-4 with dilute HCl and stir for 30 minutes. This liberates the free alcohol.

    • Neutralization: Carefully readjust pH to 7-8 (using NaHCO

      
      ) before extraction. The pyridine nitrogen makes the product amphoteric; at pH < 3 it is protonated (water soluble), at pH > 10 it may form salts.
      
    • Salting Out: Saturate the aqueous layer with NaCl before extraction to push the organic product into the organic phase (Ethyl Acetate).

Optimized Experimental Protocol

Method: Selective Reduction of Methyl 2,6-dichloroisonicotinate Scale: 10 mmol basis (adaptable)

Reagents:

  • Methyl 2,6-dichloroisonicotinate (2.06 g, 10 mmol)

  • Sodium Borohydride (NaBH

    
    ) (0.57 g, 15 mmol, 1.5 eq)
    
  • Methanol (Anhydrous, 20 mL)

  • Quench: 1N HCl, Sat. NaHCO

    
    , Brine.
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask. Add Methyl 2,6-dichloroisonicotinate and Methanol . Add a magnetic stir bar.

  • Cooling: Place the flask in an ice/water bath (0°C). Allow to equilibrate for 10 mins.

  • Addition: Add NaBH

    
      solid in 3-4 portions over 15 minutes. Caution: Hydrogen gas evolution. Ensure venting.
    
    • Checkpoint: Maintain internal temp < 10°C.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

    • Monitor: Check TLC (30% EtOAc/Hexane). SM Rf ~ 0.8, Product Rf ~ 0.3.

  • Critical Workup (The Yield Saver):

    • Cool back to 0°C.

    • Add Acetone (2 mL) to destroy excess hydride (bubbling ceases).

    • Add 1N HCl dropwise until pH ~3. Stir vigorously for 30 mins (Breaks Boron complex).

    • Concentrate under reduced pressure to remove Methanol (Volume reduction ~80%).

    • Dilute residue with water (20 mL). Neutralize with Sat. NaHCO

      
       to pH 7-8.
      
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

    • Note: If an emulsion forms, filter through a Celite pad.

  • Drying: Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from n-Heptane/EtOAc if necessary.

Comparative Data: Reducing Agents

The choice of reducing agent dictates the yield ceiling and impurity profile.

Reducing AgentSolventTypical YieldSelectivity (Cl retention)Risk Factor
NaBH

(Recommended)
MeOH 85-92% High Low (Safe, mild)
LiAlH

(LAH)
THF40-60%LowHigh (Dechlorination common)
DIBAL-HToluene70-80%HighMedium (Cryogenic -78°C req.)
Borane-THFTHF50-70%MediumHigh (Complex formation, moisture sensitive)

References

  • Method for producing (2,6-dichloropyridin-4-yl) methanol. Japan Patent JP2003055348A. (2003). Google Patents.

Technical Support Center: Solvent Optimization for 2,6-Dichloropyridine-4-methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOLV-PYR-26DC Subject: Optimization of Solvent Systems for the Reduction of Methyl 2,6-dichloropyridine-4-carboxylate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Overview

User Context: You are synthesizing 2,6-Dichloropyridine-4-methanol (CAS: 2402-78-0), a critical intermediate for agrochemicals and APIs. The standard route involves the reduction of methyl 2,6-dichloropyridine-4-carboxylate using Sodium Borohydride (NaBH₄) .[1]

The Core Challenge: While NaBH₄ is safer than Lithium Aluminum Hydride (LAH), its reactivity toward esters is solvent-dependent.[1][2] The electron-deficient nature of the pyridine ring makes the ester reactive, but also makes the chlorine substituents susceptible to nucleophilic attack or hydrogenolysis if the system is too aggressive.

Reaction Scheme

[1]

Solvent Selection Matrix (The "Why" & "How")

The choice of solvent dictates the reaction kinetics (solubility of borohydride) and chemoselectivity (avoiding dechlorination).

Solvent SystemReaction RateSelectivityRecommendationTechnical Rationale
Methanol (MeOH) High HighPrimary Choice NaBH₄ is soluble (~16 g/100g ).[1] Methanol participates in the mechanism, forming alkoxy-borohydrides which are active reducing species.[1]
Ethanol (EtOH) ModerateHighAlternativeSlower kinetics due to lower dielectric constant and steric bulk.[1] Useful if higher reflux temperatures (>65°C) are required to push conversion.[1]
THF (Anhydrous) Very LowN/AAvoid (Alone) NaBH₄ is essentially insoluble in pure THF.[1] Reaction will stall.[1]
THF + MeOH HighHighStrategic Use if the starting ester is insoluble in pure MeOH.[1] The THF solubilizes the ester; MeOH solubilizes the hydride.
THF + Additive HighModerateExpert OnlyAdding LiCl or CaCl₂ generates LiBH₄/Ca(BH₄)₂ in situ, increasing potency.[1] Risk:[1][3] Higher chance of side reactions.[1]

Troubleshooting Guide & FAQs

Module A: Kinetic Issues (Low Conversion)

Q: My reaction slurry is thick, and TLC shows <50% conversion after 4 hours. What is wrong?

  • Diagnosis: This is likely a solubility mismatch .[1] The starting ester is lipophilic, while NaBH₄ is ionic.

  • Solution:

    • Switch to a Co-Solvent System: Use a 2:1 mixture of THF:Methanol.[1] Dissolve the ester in THF first, then add the NaBH₄/Methanol solution.[4]

    • Check Reagent Quality: NaBH₄ decomposes in moist air.[1] If your reagent is "clumpy" rather than free-flowing powder, its hydride content is compromised.[1]

    • Step-wise Addition: Do not add all NaBH₄ at once. Add it in 3 portions over 1 hour to maintain a steady concentration of active hydride species.

Q: Can I use water as a co-solvent to dissolve the borohydride?

  • Diagnosis: While NaBH₄ is stable in basic water, water promotes the hydrolysis of your starting material.

  • Solution: Avoid water during the reaction phase.[1] Water will compete with the reduction, hydrolyzing the ester to 2,6-dichloropyridine-4-carboxylic acid .[1] NaBH₄ cannot reduce the carboxylic acid under standard conditions, permanently stalling your yield.

Module B: Chemoselectivity (Impurity Profiling)

Q: I am seeing a byproduct with a mass corresponding to [M-35]. Is this dechlorination?

  • Diagnosis: Yes. You are likely observing 2-chloropyridine-4-methanol (loss of one chlorine).[1]

  • Root Cause: The reaction conditions are too "hot" (energetic).[1] This occurs if you use stronger reductants (like LAH) or excessive temperatures in high-boiling solvents.[1]

  • Solution:

    • Temperature Control: Maintain the reaction between 0°C and 25°C. Do not reflux unless necessary.

    • Solvent Switch: If using Ethanol/Reflux, switch to Methanol at Room Temperature.

    • Avoid Transition Metals: Ensure your stir bars and flasks are clean.[1] Trace metal contamination can catalyze hydrodehalogenation.[1]

Module C: Isolation & Workup

Q: During extraction, I get a terrible emulsion. How do I isolate the product?

  • Diagnosis: The product, this compound, is an amphiphilic solid (polar head, lipophilic tail).[1] It stabilizes oil/water interfaces.[1]

  • Solution:

    • Quench Correctly: Quench excess borohydride with Acetone first (gentler), then dilute HCl.[1]

    • pH Adjustment: Adjust the aqueous layer to pH ~5-6 before extraction.

    • Solvent Choice: Avoid Dichloromethane (DCM) if emulsions persist.[1] Use Ethyl Acetate (EtOAc) .[1][3]

    • Salting Out: Saturate the aqueous phase with NaCl (Brine) to force the organic alcohol into the organic layer.[1]

Visualizing the Process (Graphviz)

Diagram 1: Reaction Mechanism & Solvent Influence

This diagram illustrates the critical role of Methanol in activating the Borohydride and the competing hydrolysis pathway.

ReactionPathway Start Start: Methyl 2,6-dichloropyridine-4-carboxylate ActiveSpecies Active Species: Alkoxy-Borohydrides (Na[BH(OMe)3]) Start->ActiveSpecies Substrate Binding Byproduct Dead End: Carboxylic Acid (Non-reducible) Start->Byproduct Hydrolysis (If Wet) NaBH4 Reagent: NaBH4 NaBH4->ActiveSpecies Solvation Solvent_MeOH Solvent: Methanol (Activates Hydride) Solvent_MeOH->ActiveSpecies Ligand Exchange Solvent_Water Contaminant: Water Solvent_Water->Byproduct Promotes Product Product: This compound ActiveSpecies->Product Reduction (Fast)

Caption: The activation of NaBH₄ by Methanol is required for efficient reduction. Water contamination diverts the pathway toward the non-reducible carboxylic acid.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yield or purity issues.

Troubleshooting Issue Problem Encountered CheckTLC Check TLC/LCMS Issue->CheckTLC LowConv Low Conversion (Starting Material Remains) CheckTLC->LowConv Impurity Impurity Observed CheckTLC->Impurity Solubility Is Reaction Homogeneous? LowConv->Solubility CheckMass Identify Impurity Mass Impurity->CheckMass AddTHF Action: Add THF Co-solvent Solubility->AddTHF No (Slurry) CheckReagent Action: Check NaBH4 Quality (Add CaCl2 additive) Solubility->CheckReagent Yes (Clear) Acid Acid (Hydrolysis) CheckMass->Acid Byproduct is Acid Dechlor De-chlorinated CheckMass->Dechlor Byproduct is M-35 FixDry Action: Dry Solvents Exclude Water Acid->FixDry FixTemp Action: Lower Temp Remove Metals Dechlor->FixTemp

Caption: Diagnostic logic for resolving incomplete conversion (yellow path) vs. impurity formation (red path).

References

  • Vertex AI Search . (2024).[1] Method for producing (2,6-dichloropyridin-4-yl) methanol (JP2003055348A). Google Patents.

  • Master Organic Chemistry . (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • ResearchGate . (2005).[1] Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System. Synthetic Communications. [Link]

Sources

Validation & Comparative

Comparative Study of Catalysts for the Synthesis of 2,6-Dichloropyridine-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,6-Dichloropyridine-4-methanol (CAS: 101990-69-6) is a critical step in the manufacturing of several c-Met/ALK inhibitors, including Crizotinib. The central challenge in this transformation is the chemoselective reduction of the carbonyl moiety (typically an ester or carboxylic acid) while preserving the labile chlorine atoms at the 2 and 6 positions.

Standard heterogeneous hydrogenation (e.g., Pd/C, H₂) often leads to catastrophic hydrodechlorination , yielding pyridine-4-methanol or piperidine derivatives. Consequently, industrial protocols have historically relied on stoichiometric hydride reagents. However, recent advances in homogeneous catalysis (Ru-pincer complexes) and chemoselective heterogeneous systems (Re/TiO₂) offer viable catalytic alternatives that improve atom economy and safety.

This guide objectively compares three distinct methodologies:

  • Stoichiometric Borohydride Reduction (The Industrial Standard)

  • Homogeneous Ru-Pincer Catalysis (The High-Precision Alternative)

  • Heterogeneous Re/TiO₂ Hydrogenation (The Green Engineering Route)

Reaction Landscape & Selectivity Challenges

The reduction of Methyl 2,6-dichloropyridine-4-carboxylate involves a competition between the desired carbonyl reduction and the undesired hydrodechlorination. The electron-deficient nature of the pyridine ring activates the C-Cl bonds, making them susceptible to oxidative addition by low-valent metals.

Pathway Visualization

ReactionPathway Start Methyl 2,6-dichloropyridine- 4-carboxylate Target TARGET: 2,6-Dichloropyridine- 4-methanol Start->Target Selective Reduction (NaBH4 or Ru-Pincer) Byproduct1 Byproduct A: 2-Chloropyridine- 4-methanol Start->Byproduct1 Partial Dechlorination (Pd/C, H2) Target->Byproduct1 Over-reduction Byproduct2 Byproduct B: Pyridine-4-methanol Byproduct1->Byproduct2 Full Dechlorination Byproduct3 Byproduct C: Piperidine derivatives Byproduct2->Byproduct3 Ring Saturation

Figure 1: Reaction pathways showing the critical selectivity required to avoid hydrodechlorination.

Comparative Analysis of Methodologies

Method A: Stoichiometric Reduction (NaBH₄ / MeOH)

This is the dominant method for gram-to-kilogram scale synthesis due to its operational simplicity and high selectivity.

  • Mechanism: Nucleophilic attack of hydride on the ester carbonyl.

  • Catalyst/Reagent: Sodium Borohydride (NaBH₄) is used stoichiometrically. Methanol acts as both solvent and activator (forming active species NaBH(OMe)₃).

  • Performance:

    • Yield: >90% isolated.[1][2]

    • Selectivity: >99% (No dechlorination observed).[1]

    • Drawbacks: Generates stoichiometric boron waste; safety concerns with H₂ evolution on quench; difficult to scale beyond pilot plant without rigorous heat management.

Method B: Homogeneous Catalysis (Ru-Pincer Complexes)

Emerging as a powerful alternative for pharmaceutical intermediates, utilizing Metal-Ligand Cooperation (MLC) to activate H₂.

  • Mechanism: The Ru-Pincer complex (e.g., Milstein catalyst) splits H₂ heterolytically. The hydride transfers to the carbonyl carbon while the proton transfers to the oxygen, bypassing the oxidative addition steps that typically break C-Cl bonds.

  • Catalyst: Ru-PNN or Ru-PNP pincer complexes (e.g., Ru-Macho®).

  • Performance:

    • Yield: 85–95%.

    • Selectivity: Excellent (>98%).[1] The catalyst is electronically tuned to prefer C=O reduction over Ar-Cl oxidative addition.

    • Drawbacks: High catalyst cost; requires high-pressure equipment (10–50 bar H₂); requires scavenger steps to remove Ru residue (<5 ppm limit for API).

Method C: Heterogeneous Hydrogenation (Re/TiO₂)

A niche but effective method for continuous flow applications where filtration is preferred over extraction.

  • Mechanism: Rhenium oxides on Titania activate the carbonyl group via Lewis acidity, facilitating hydrogenation without interacting strongly with the aromatic ring electrons.

  • Catalyst: 5% Re/TiO₂ (reduced at 500°C).

  • Performance:

    • Yield: 80–90%.

    • Selectivity: High (~95%), provided temperatures are kept moderate (<100°C).

    • Drawbacks: Catalyst preparation is sensitive; lower turnover frequency (TOF) compared to Ru systems.

Data Summary & Decision Matrix

FeatureMethod A: NaBH₄ (Standard)Method B: Ru-Pincer (Catalytic)Method C: Re/TiO₂ (Hetero)
Reaction Type StoichiometricHomogeneous CatalyticHeterogeneous Catalytic
Atom Economy Low (Boron waste)High (H₂ is reductant)High
Selectivity (Cl) Excellent Excellent Good (Temp. sensitive)
Scalability Medium (Heat removal limits)High (Batch or Flow)High (Fixed Bed Flow)
Cost (Reagent) LowHigh (Catalyst)Medium (Catalyst)
Safety H₂ gas evolution on quenchPressurized H₂ gasPressurized H₂ gas
E-Factor High (Solvent/Salt waste)LowLowest

Detailed Experimental Protocols

Protocol 1: Standard Stoichiometric Reduction (NaBH₄)

Best for: Lab scale (1g – 100g) and initial process development.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser. Nitrogen purge is recommended but not strictly required.

  • Dissolution: Charge Methyl 2,6-dichloropyridine-4-carboxylate (10.0 g, 48.5 mmol) and Methanol (anhydrous, 100 mL). Cool the solution to 0–5°C using an ice bath.

  • Addition: Add Sodium Borohydride (2.75 g, 72.8 mmol, 1.5 equiv) portion-wise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent runaway exotherms and solvent boil-off.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[3]

  • Quench: Cool back to 0°C. Cautiously add 1N HCl (approx. 50 mL) dropwise until pH ~7. Caution: Vigorous H₂ evolution.

  • Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[3]

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

    • Expected Yield: 9.0 – 9.3 g (90–93%).

Protocol 2: Homogeneous Catalytic Hydrogenation (Ru-Macho)

Best for: Large scale (>1 kg) and Green Chemistry compliance.

  • Catalyst Prep: In a glovebox, weigh Ru-Macho® (0.1 mol%) and the substrate Methyl 2,6-dichloropyridine-4-carboxylate (10.0 g).

  • Solvent: Dissolve in THF or Toluene (50 mL). (Methanol can sometimes deactivate certain pincer catalysts via decarbonylation, check specific catalyst specs).

  • Base: Add a catalytic amount of base, typically KOtBu (1.0 mol%), to activate the pre-catalyst.

  • Hydrogenation: Transfer to a stainless steel autoclave. Purge 3x with N₂, then 3x with H₂. Pressurize to 30 bar (435 psi) H₂.

  • Reaction: Heat to 80°C and stir at 1000 rpm for 12–16 hours.

  • Workup: Cool to RT and vent pressure. Filter the solution through a pad of silica or Celite to remove catalyst residues. Concentrate the filtrate.

  • Purification: The product is often pure enough for the next step; otherwise, a short silica plug filtration is sufficient.

    • Expected Yield: >95%.[1][4]

Logic for Method Selection

Use the following decision tree to select the appropriate method for your specific constraints.

DecisionTree Start Select Synthesis Route Scale What is the Target Scale? Start->Scale LabScale Lab Scale (<100g) Scale->LabScale IndScale Industrial Scale (>1kg) Scale->IndScale RouteA Method A: NaBH4 (Reliable, Fast, Low CapEx) LabScale->RouteA Speed prioritized Equipment High Pressure Autoclave Available? IndScale->Equipment Equipment->RouteA No RouteB Method B: Ru-Catalysis (Green, Efficient, Low Waste) Equipment->RouteB Yes RouteC Method C: Re/TiO2 (Continuous Flow Preferred) Equipment->RouteC Yes (Flow Chem)

Figure 2: Decision logic for selecting the optimal synthesis catalyst.

References

  • Patent: Method for producing (2,6-dichloropyridin-4-yl) methanol. JP2003055348A. (2003). Describes the standard NaBH4 reduction protocol with high selectivity.

  • Clarke, M. L., et al. (2020). "Ruthenium-Catalyzed Ester Reductions Applied to Pharmaceutical Intermediates." Organic Process Research & Development. Highlights the use of Ru-pincer complexes for selective ester reduction.[5][6]

  • Toyao, T., et al. (2013). "Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts." Catalysis Science & Technology. Details the Re/TiO2 system for chemoselective hydrogenation.

  • Sahoo, B., et al. (2012). "Revised Mechanisms of the Catalytic Alcohol Dehydrogenation and Ester Reduction with the Milstein PNN Complex." ChemSci. Provides mechanistic insight into why Ru-pincer complexes avoid dehalogenation.

  • Sigma-Aldrich. "2,6-Dichloropyridine-4-carboxylic acid Product Specification." Confirms the stability and properties of the precursor.[3]

Sources

A Comparative Guide to the Efficacy of Pyridine Herbicides Derived from 2,6-Dichloropyridine-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of key herbicides derived from the pyridine carboxylic acid family, offering insights for researchers, scientists, and professionals in drug and herbicide development. The focus is on aminopyralid, clopyralid, and picloram, prominent herbicides that share a common mode of action as synthetic auxins. This document delves into their comparative performance, experimental evaluation methodologies, and the underlying biochemical pathways they disrupt.

Introduction to Pyridine Herbicides

Herbicides belonging to the pyridine carboxylic acid family are synthetic auxins, a class of plant growth regulators that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[1][2] These herbicides are primarily used for the control of broadleaf weeds in various settings, including pastures, rangelands, and cereal crops.[3][4][5] Their efficacy stems from their ability to induce uncontrolled and disorganized cell growth in susceptible plants, ultimately leading to their demise.[1][2] The precursor, 2,6-Dichloropyridine-4-methanol, serves as a key intermediate in the synthesis of some of these potent herbicidal compounds. This guide will compare and contrast the efficacy and characteristics of three major pyridine herbicides: aminopyralid, clopyralid, and picloram.

Mechanism of Action: Synthetic Auxin Pathway Disruption

Aminopyralid, clopyralid, and picloram all function by hijacking the plant's natural auxin signaling pathway.[1][2] At the molecular level, these synthetic auxins bind to and activate the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2][6][7] This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[2][7]

The formation of this co-receptor complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2][7] The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of various genes, leading to their expression.[2] The overstimulation of these auxin-responsive genes results in a cascade of physiological disruptions, including uncontrolled cell division and elongation, epinasty (twisting and curling of stems and leaves), and ultimately, vascular tissue collapse and plant death.[1][2]

Synthetic Auxin Herbicide Mechanism of Action cluster_0 Plant Cell SA Synthetic Auxin (e.g., Aminopyralid, Clopyralid, Picloram) TIR1_AFB TIR1/AFB Receptor (F-box protein) SA->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes interaction with SCF->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses AuxRE Auxin Response Element (Promoter Region) ARF->AuxRE Binds to Gene_Expression Uncontrolled Gene Expression AuxRE->Gene_Expression Activates Phytotoxicity Phytotoxicity (Uncontrolled Growth, Plant Death) Gene_Expression->Phytotoxicity Leads to

Caption: Synthetic auxin herbicide signal transduction pathway.

Comparative Efficacy and Weed Control Spectrum

The efficacy of aminopyralid, clopyralid, and picloram varies depending on the target weed species, application rate, and environmental conditions. The following tables provide a comparative overview of their performance based on available experimental data.

Table 1: General Comparison of Pyridine Herbicides

CharacteristicAminopyralidClopyralidPicloram
Primary Use Broadleaf weed control in pastures and rangelands[8][9]Broadleaf weed control in cereals, turf, and rangelands[3][10]Broadleaf weeds, woody plants, and deep-rooted perennials in rangelands and non-crop areas[5][8][11][12]
Weed Spectrum Effective on many Asteraceae, Fabaceae, and Solanaceae family members[13]Particularly effective against Asteraceae, Fabaceae, Polygonaceae, and Solanaceae families[10][14]Broad spectrum, including many deep-rooted perennials and woody species[8][11][12]
Soil Persistence Moderate residual activity[8]Shorter half-life compared to picloram[10]Strong and long-lasting residual activity[5][8]
Mobility in Soil Less mobile than clopyralid[15]More mobile than aminopyralid[15]High mobility potential
Selectivity Good tolerance in grasses[2]Good tolerance in grasses and some broadleaf crops like mustards[10]Good tolerance in grasses, but can affect non-target broadleaf plants[8]

Table 2: Efficacy on Specific Weed Species (Reported Control)

Weed SpeciesAminopyralidClopyralidPicloram
Canada thistle (Cirsium arvense)Excellent[10][13]Excellent[3][10]Excellent[11]
Knapweeds (Centaurea spp.)Excellent[2]Good to Excellent[14]Excellent[11][16]
Clovers (Trifolium spp.)EffectiveExcellent[3]Effective
Dandelion (Taraxacum officinale)GoodExcellent[3]Good
Ragweeds (Ambrosia spp.)Good[2]Excellent[3]Good
Mesquite (Prosopis spp.)ModerateGood[3]Excellent[11]
Leafy spurge (Euphorbia esula)GoodModerateExcellent[11][16]
White locoweed (Oxytropis sericea)Effective[17]Not specifiedEffective[17]

Experimental Protocols for Efficacy Evaluation

Objective evaluation of herbicide efficacy requires standardized and reproducible experimental protocols. Both greenhouse bioassays and field trials are crucial for a comprehensive assessment.

Greenhouse Bioassay Protocol

Greenhouse bioassays are valuable for determining the intrinsic activity of a herbicide on specific plant species under controlled conditions.

Objective: To determine the dose-response of target weed species to aminopyralid, clopyralid, and picloram.

Materials:

  • Seeds of target weed species (e.g., Canada thistle, common lambsquarters)

  • Potting medium (e.g., sandy loam soil:peat moss:sand mix)

  • Pots (e.g., 10 cm diameter)

  • Herbicide stock solutions of aminopyralid, clopyralid, and picloram

  • Greenhouse with controlled temperature, humidity, and photoperiod

  • Spray chamber for uniform herbicide application

  • Balance, graduated cylinders, and other standard laboratory equipment

Step-by-Step Methodology:

  • Plant Preparation:

    • Fill pots with the potting medium and moisten.

    • Sow a predetermined number of seeds of the target weed species in each pot.[8]

    • Thin seedlings to a uniform number per pot (e.g., 2-3 plants) after emergence.[8]

    • Grow plants in the greenhouse to a specific growth stage (e.g., 3-4 true leaf stage) before treatment.

  • Herbicide Preparation:

    • Prepare a series of herbicide concentrations for each active ingredient. This should include a range of doses below and above the expected effective rate to establish a dose-response curve.

    • Include an untreated control (sprayed with water and any adjuvant used in the herbicide formulations).

  • Herbicide Application:

    • Calibrate the spray chamber to deliver a precise volume of spray solution per unit area.

    • Place the pots with the target weeds in the spray chamber and apply the respective herbicide treatments.

  • Post-Treatment Care and Evaluation:

    • Return the treated plants to the greenhouse and maintain optimal growing conditions.[18]

    • Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).

    • At the end of the experiment (e.g., 21 or 28 days after treatment), harvest the above-ground biomass of the plants.

    • Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., regression analysis) to determine the effective dose (ED) values, such as the ED50 (the dose required to cause a 50% reduction in growth).

Greenhouse Bioassay Workflow A 1. Plant Preparation (Sowing and Growth to Target Stage) C 3. Herbicide Application (Controlled Spray Chamber) A->C B 2. Herbicide Dilution Series (Multiple Concentrations) B->C D 4. Post-Treatment Incubation (Controlled Greenhouse Conditions) C->D E 5. Efficacy Assessment (Visual Injury Ratings, Biomass Measurement) D->E F 6. Data Analysis (Dose-Response Curves, ED50) E->F

Caption: Workflow for a typical greenhouse herbicide bioassay.

Field Trial Protocol

Field trials are essential to evaluate herbicide performance under real-world environmental conditions and in the presence of a natural weed population.

Objective: To compare the efficacy of aminopyralid, clopyralid, and picloram for the control of a mixed population of broadleaf weeds in a rangeland setting.

Materials:

  • Commercial formulations of aminopyralid, clopyralid, and picloram

  • Field plot sprayer with a boom and calibrated nozzles

  • GPS unit for plot layout and marking

  • Quadrat frames for sampling

  • Data collection sheets or electronic device

Step-by-Step Methodology:

  • Site Selection and Plot Layout:

    • Select a field site with a uniform and representative population of the target broadleaf weeds.

    • Establish experimental plots of a specific size (e.g., 3 x 10 meters).

    • Arrange the plots in a randomized complete block design with at least three to four replications to account for field variability.[19]

    • Include untreated control plots within each block.

  • Pre-Treatment Assessment:

    • Before herbicide application, assess the initial weed population in each plot. This can be done by counting weed density and/or estimating percent ground cover of each species within randomly placed quadrat frames.

  • Herbicide Application:

    • Calibrate the field sprayer to deliver the desired application volume (e.g., 150-300 L/ha).[19]

    • Apply the herbicides at their recommended label rates for the target weeds and site.

    • Record environmental conditions at the time of application (e.g., temperature, humidity, wind speed, soil moisture).

  • Post-Treatment Evaluations:

    • Conduct visual efficacy assessments at various time points after application (e.g., 30, 60, 90, and 365 days) to evaluate both initial and long-term control.

    • Assessments should include percent weed control for each species compared to the untreated plots.

    • At the end of the growing season or at a predetermined time, measure weed biomass by harvesting the above-ground plant material within quadrats in each plot.

  • Data Analysis:

    • Analyze the weed control ratings and biomass data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between the herbicide treatments.

Field Trial Workflow A 1. Site Selection & Plot Layout (Randomized Complete Block Design) B 2. Pre-Treatment Assessment (Weed Density & Cover) A->B C 3. Herbicide Application (Calibrated Field Sprayer) B->C D 4. Post-Treatment Evaluations (Visual Ratings & Biomass Sampling) C->D E 5. Statistical Analysis (ANOVA) D->E

Caption: General workflow for a herbicide efficacy field trial.

Environmental Fate and Selectivity

A critical aspect of herbicide evaluation is its environmental behavior and its selectivity towards non-target organisms.

  • Soil Persistence and Mobility: Picloram is known for its relatively long soil half-life, which provides extended weed control but also poses a greater risk for carryover injury to subsequent sensitive crops.[5][8] Clopyralid generally has a shorter half-life than picloram.[10] Aminopyralid exhibits moderate persistence.[8] In terms of mobility, clopyralid is more mobile in the soil than aminopyralid, suggesting a higher potential for leaching.[15] Picloram also has a high mobility potential.[20]

  • Selectivity: All three herbicides demonstrate good selectivity for controlling broadleaf weeds in grass crops.[2][3][14] However, their effects on non-target broadleaf plants can vary. Aminopyralid and clopyralid are known to be particularly injurious to legumes (Fabaceae) and composites (Asteraceae).[21] Picloram's broad spectrum of activity can also impact a wide range of non-target forbs.[16]

Conclusion

Aminopyralid, clopyralid, and picloram are highly effective herbicides derived from the pyridine carboxylic acid family, all functioning as synthetic auxins. Their efficacy profiles differ, with picloram offering the broadest spectrum and longest residual control, making it suitable for tough-to-kill perennial and woody weeds. Aminopyralid and clopyralid are also highly effective on a range of broadleaf weeds, with clopyralid being widely used in cereal crops and turf, and aminopyralid being a key tool in pasture and rangeland management. The choice of herbicide depends on the target weed species, the desired length of control, and the rotational crop and environmental considerations. The experimental protocols outlined in this guide provide a framework for the rigorous and objective evaluation of these and other herbicidal compounds.

References

  • NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]

  • AgroPages. (2025, November 20). Aminopyralid Vs Picloram: Comparing Pasture and Rangeland Herbicides for Professional Use. Retrieved from [Link]

  • Rangelands Gateway. EFFECTS OF APPLYING PICLORAM AND AMINOPYRALID WITH 2,4-D ON WHITE LOCOWEED IN NORTHERN NEW MEXICO. Retrieved from [Link]

  • CGSpace. Field Trial Protocols: Enhancing Fertilizer Recommendations and Cropping Systems in the Guinea Savannah Agroecological Zone. Retrieved from [Link]

  • Regulations.gov. (2020, March 25). Clopyralid Use, Usage and Benefits. Retrieved from [Link]

  • Analyzeseeds. Herbicide Bioassay Study Guide. Retrieved from [Link]

  • Bush Chemicals. (2025, November 20). Aminopyralid Vs Picloram: Comparing Pasture and Rangeland Herbicides for Professional Use. Retrieved from [Link]

  • Enloe, S. F., Lym, R. G., & Samuel, L. W. (2010). Aminopyralid and Clopyralid Absorption and Translocation in Canada Thistle (Cirsium arvense). Weed Science, 58(4), 473-477.
  • Weed Science. (2017, January 20). Comparison of the Interactions of Aminopyralid vs. Clopyralid with Soil. Retrieved from [Link]

  • Chittenden, C. Residues of Picloram, Clopyralid or Aminopyralid Herbicide Create Killer Compost. Retrieved from [Link]

  • Dow AgroSciences. Aminopyralid Family of Herbicides. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Comparison of the Interactions of Aminopyralid vs. Clopyralid with Soil. Retrieved from [Link]

  • Canada.ca. (1993, April 5). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]

  • National Institutes of Health. (2009, December 29). Complex regulation of the TIR1/AFB family of auxin receptors. Retrieved from [Link]

  • FBN. (2025, May 11). Everything Farmers Need to Know About Clopyralid. Retrieved from [Link]

  • Apparent Ag. Clopyralid 300. Retrieved from [Link]

  • BioOne Complete. Effect of Aminopyralid on Desirable Forb Species. Retrieved from [Link]

  • eLife. (2020, February 18). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. Retrieved from [Link]

  • Regulations.gov. (2014, March 21). Registration Review; Draft Human Health and/or Ecological Risk Assessments for Several Pesticides. Retrieved from [Link]

  • Department of Agriculture. Guidelines for Herbicide Registration Trials: Cotton. Retrieved from [Link]

  • Bush Chemicals. (2025, March 6). Expert Insight: How Picloram Stands Out Among Herbicides. Retrieved from [Link]

  • Apparent Ag. CLOPYRALID 750 SG HERBICIDE. Retrieved from [Link]

  • Slideshare. AUXIN signal perception and transduction. Retrieved from [Link]

  • National Institutes of Health. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Retrieved from [Link]

  • Bush Chemicals. (2025, March 6). Expert Insight: How Picloram Stands Out Among Herbicides. Retrieved from [Link]

  • WSdot.com. (2017, July 1). Clopyralid Roadside Vegetation Management Herbicide Fact Sheet. Retrieved from [Link]

  • Affinisep. AN-0037-01 DETERMINATION OF AMINOPYRALID, CLOPYRALID AND PICLORAM IN COMPOST AND WATER. Retrieved from [Link]

  • National Institutes of Health. (2009, December 29). Complex regulation of the TIR1/AFB family of auxin receptors. Retrieved from [Link]

  • National Institutes of Health. Auxin Herbicide Action: Lifting the Veil Step by Step. Retrieved from [Link]

  • CABI Digital Library. Aminopyralid: A new selective herbicide for broadleaf weeds control in cereals. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2,6-Dichloropyridine-4-methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2,6-Dichloropyridine-4-methanol, a halogenated pyridine derivative utilized in various synthetic applications.

The structural features of this compound—a chlorinated pyridine ring and a primary alcohol—necessitate a cautious and informed approach to its disposal. The presence of chlorine atoms suggests that this compound is a halogenated organic waste, subject to specific regulatory guidelines. While a dedicated Safety Data Sheet (SDS) for this specific compound is not consistently available, we can infer its primary hazards from closely related structures like 2,6-Dichloropyridine. These hazards include acute oral toxicity, skin irritation, and serious eye irritation[1]. Therefore, the following procedures are designed with a high degree of caution to ensure personnel safety and environmental protection.

Core Principles of Disposal

The fundamental principle governing the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams[2]. The introduction of chlorinated organic compounds into aquatic environments can have deleterious effects on wildlife and ecosystems.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the known hazards of similar chlorinated pyridines, appropriate PPE must be worn at all times.

Personal Protective Equipment (PPE)Rationale
Chemical Splash Goggles Protects eyes from potential splashes of the chemical or its solutions, which can cause serious irritation[1].
Chemical-Resistant Gloves (Nitrile or Neoprene) Prevents skin contact, which can lead to irritation[1]. Ensure gloves are of an appropriate thickness and are changed regularly.
Laboratory Coat Provides a barrier to protect skin and personal clothing from contamination.
Closed-Toed Shoes Protects feet from potential spills.

It is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling any potential vapors or dusts[2].

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

Step 1: Waste Segregation and Collection

  • Rationale: Proper segregation of hazardous waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies. Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."

    • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

    • Carefully transfer any unused this compound, or solutions containing it, into the designated waste container using a funnel to prevent spills.

    • Do not mix this waste with other waste streams, such as non-halogenated solvents or aqueous waste, unless specifically permitted by your institution's environmental health and safety (EHS) office.

Step 2: Decontamination of Empty Containers

  • Rationale: "Empty" containers of hazardous chemicals are often not truly empty and can retain significant residues. Proper decontamination is essential before the container can be disposed of or repurposed.

  • Procedure:

    • Triple-rinse the empty container with a suitable solvent. A common and effective choice is methanol or ethanol, given the solubility of the compound's methanol group.

    • Collect the rinsate (the solvent used for rinsing) and add it to the designated "Halogenated Organic Waste" container. This rinsate is now considered hazardous waste.

    • After triple-rinsing, allow the container to air dry completely in a well-ventilated area, such as the back of a fume hood.

    • Once dry, deface or remove the original label to prevent any confusion. The container can then typically be disposed of in the appropriate glass or plastic recycling stream, in accordance with your institution's policies.

Step 3: Management of Contaminated Materials

  • Rationale: Any materials that come into contact with this compound, such as pipette tips, weigh boats, or contaminated paper towels, are also considered hazardous waste.

  • Procedure:

    • Collect all contaminated solid waste in a designated, clearly labeled "Solid Halogenated Organic Waste" bag or container.

    • Ensure this container is sealed to prevent the release of any residual chemical.

Step 4: Waste Storage and Labeling

  • Rationale: Proper storage and labeling of hazardous waste are critical for the safety of all laboratory personnel and for ensuring compliant disposal by your institution's EHS professionals.

  • Procedure:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from sources of ignition and incompatible chemicals.

    • Ensure the waste container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." If the container holds a mixture, list all components and their approximate percentages.

    • Record the date when the first drop of waste was added to the container (the "accumulation start date").

Step 5: Arranging for Final Disposal

  • Rationale: The final disposal of hazardous waste must be handled by trained professionals in accordance with local, state, and federal regulations.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full hazardous waste container.

    • Provide them with all necessary information about the waste, as indicated on the label.

    • The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration at a licensed hazardous waste facility[3]. This process is designed to completely destroy the organic molecule, preventing its release into the environment.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Hazard Assessment cluster_collection Waste Collection & Segregation cluster_storage Storage & Handover cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in a Ventilated Area (Chemical Fume Hood) CollectWaste Collect Waste in a Labeled, Compatible Container 'Halogenated Organic Waste' WorkArea->CollectWaste Decontaminate Triple-Rinse Empty Containers Collect Rinsate as Waste CollectWaste->Decontaminate CollectSolids Collect Contaminated Solids in a Separate Labeled Container Decontaminate->CollectSolids StoreWaste Store Sealed Waste Container in Satellite Accumulation Area CollectSolids->StoreWaste LabelWaste Ensure Proper Labeling: 'Hazardous Waste', Chemical Name, Date StoreWaste->LabelWaste ContactEHS Contact EHS for Waste Pickup LabelWaste->ContactEHS Incineration Professional Disposal via High-Temperature Incineration ContactEHS->Incineration

Caption: Workflow for the safe disposal of this compound.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to these detailed procedures for the disposal of this compound, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our environment. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety office for any questions or clarification.

References

  • Jubilant Ingrevia Limited. (n.d.). 2,6-Dichloropyridine Safety Data Sheet. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • Wikipedia. (2023, October 25). 2,6-Dichloropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,6-Dichloropyridine-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 101990-69-6 | Molecular Formula: C₆H₅Cl₂NO

Executive Summary & Risk Context

From the Desk of the Senior Application Scientist: Handling halogenated pyridine intermediates like 2,6-Dichloropyridine-4-methanol requires a shift in mindset from "compliance" to "containment." While often categorized as an irritant, the presence of the pyridine ring combined with halogen substituents increases lipid solubility, potentially facilitating dermal absorption.

The primary risks associated with CAS 101990-69-6 are acute oral toxicity and severe mucosal irritation (eyes and respiratory tract). Inconsistent vendor data (varying between H301 Toxic and H302 Harmful) necessitates that we adopt the Precautionary Principle : treat this substance as a toxic solid. The protocol below is designed to create a self-validating safety loop that protects both the operator and the integrity of the compound.

Hazard Characterization Matrix

The following data synthesizes GHS classifications from multiple Tier-1 suppliers to ensure the highest safety standard is met.

Hazard ClassGHS CodeSignal WordHazard StatementMechanism of Action
Acute Toxicity (Oral) H301 / H302 Danger Toxic/Harmful if swallowedSystemic absorption; pyridine derivatives can affect the CNS and liver.
Skin Irritation H315 WarningCauses skin irritationDefatting of skin layers; potential for dermatitis.
Eye Irritation H319 WarningCauses serious eye irritationDirect chemical insult to the cornea and conjunctiva.
STOT - SE H335 WarningMay cause respiratory irritationInhalation of dust triggers inflammation of the upper respiratory tract.

Critical Note: Vendor SDSs vary. While Sigma-Aldrich classifies it as Harmful (H302), other manufacturers classify it as Toxic (H301). Always handle as H301 (Toxic).

Personal Protective Equipment (PPE) Layering Strategy

Standard PPE is insufficient. You must employ a "Barrier Layering" approach to prevent micro-exposures.

A. Hand Protection: The "Double-Donning" Protocol

Pyridines can permeate standard latex. Nitrile is mandatory.

  • Inner Layer: 4-mil Nitrile (Inspection White/Blue). Acts as the last line of defense.

  • Outer Layer: 5-8 mil Nitrile (Long Cuff). This layer takes the mechanical stress and chemical contact.

  • Protocol: Change the outer layer immediately upon any visible contamination or every 60 minutes of active handling.

B. Respiratory & Eye Defense[1]
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Secondary Defense (PPE):

    • Eyes: Chemical Safety Goggles (ANSI Z87.1 compliant). Safety glasses are unacceptable due to the risk of airborne dust entering from the side.

    • Lungs: If fume hood work is impossible (e.g., equipment maintenance), use a P100 HEPA respirator with an organic vapor cartridge (OV/P100).

C. Body Protection[2]
  • Lab Coat: 100% Cotton or flame-resistant synthetic (Nomex). Buttoned to the neck.

  • Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic.

Operational Workflow: The "Zero-Track" Method

This workflow is designed to prevent "tracking"—the migration of chemical dust from the hood to the lab bench.

HandlingProtocol Storage 1. Storage Retrieval (Cool, Dry, Segregated) Prep 2. PPE Donning (Double Nitrile + Goggles) Storage->Prep Verify SDS Weighing 3. Weighing (In Hood) (Static Control + Draft Shield) Prep->Weighing Check Airflow Reaction 4. Reaction/Solubilization (Closed Vessel) Weighing->Reaction Transfer Solid Waste 5. Decontamination (Solvent Wipe + Bagging) Weighing->Waste Clean Balance Reaction->Waste Dispose PPE

Figure 1: The "Zero-Track" Workflow. Note that decontamination occurs before leaving the hood.

Detailed Step-by-Step Protocol:
  • Pre-Check: Verify fume hood sash is at the working height. Place an absorbent pad (benchkote) in the hood.

  • Static Control: this compound is a solid powder. Use an anti-static gun or bar if available to prevent powder scattering during weighing.

  • Weighing:

    • Open the container only inside the hood.

    • Use a disposable spatula.

    • Crucial Step: After weighing, wipe the exterior of the secondary container (flask/vial) with a Kimwipe dampened in acetone/methanol before removing it from the hood.

  • Cleanup:

    • Wipe the balance area immediately.

    • Place used Kimwipes and spatulas into a solid hazardous waste bag inside the hood.

    • Remove outer gloves inside the hood and dispose of them as hazardous waste.

Emergency Response & Disposal
Accidental Release (Spill)[3]
  • Small Spill (<5g):

    • Alert nearby personnel.

    • Cover with a spill pad or dampen with a compatible solvent (to prevent dust).

    • Sweep up carefully to avoid aerosolization.

    • Clean area with soap and water.[2]

  • Skin/Eye Exposure:

    • Eyes: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open.

    • Skin: Wash with soap and water.[2] Do not use alcohol (it increases skin absorption).

Waste Disposal Logic
  • Classification: UN 2811 (Toxic solid, organic, n.o.s.).[3]

  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) in the waste stream.[4]

  • Labeling: Clearly mark as "Halogenated Pyridine Waste - Toxic."

References
  • Sigma-Aldrich. (2024).[5][6] Safety Data Sheet: this compound. Retrieved from

  • Jubilant Ingrevia. (2012).[7] Safety Data Sheet: 2,6-Dichloropyridine. Retrieved from

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from

  • Washington State University. (n.d.). Pyridine Safety Procedures. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloropyridine-4-methanol
Reactant of Route 2
2,6-Dichloropyridine-4-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.